molecular formula C6H11BrO2 B1281099 (S)-2-Bromo-3,3-dimethylbutanoic acid

(S)-2-Bromo-3,3-dimethylbutanoic acid

Número de catálogo: B1281099
Peso molecular: 195.05 g/mol
Clave InChI: MJLVLHNXEOQASX-SCSAIBSYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(S)-2-Bromo-3,3-dimethylbutanoic acid is a useful research compound. Its molecular formula is C6H11BrO2 and its molecular weight is 195.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-2-Bromo-3,3-dimethylbutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-Bromo-3,3-dimethylbutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C6H11BrO2

Peso molecular

195.05 g/mol

Nombre IUPAC

(2S)-2-bromo-3,3-dimethylbutanoic acid

InChI

InChI=1S/C6H11BrO2/c1-6(2,3)4(7)5(8)9/h4H,1-3H3,(H,8,9)/t4-/m1/s1

Clave InChI

MJLVLHNXEOQASX-SCSAIBSYSA-N

SMILES isomérico

CC(C)(C)[C@@H](C(=O)O)Br

SMILES canónico

CC(C)(C)C(C(=O)O)Br

Origen del producto

United States
Foundational & Exploratory

An In-depth Technical Guide to the Stereoisomers of 2-Bromo-3,3-dimethylbutanoic Acid: (S)- and (R)-Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of pharmaceutical sciences and organic synthesis, the stereochemical identity of a molecule is paramount, often dictating its biological activity, pharmacological profile, and toxicological properties. This guide provides a comprehensive technical exploration of the (S)- and (R)-enantiomers of 2-bromo-3,3-dimethylbutanoic acid, chiral halogenated carboxylic acids with significant potential as building blocks in drug development. We will delve into the fundamental differences in their three-dimensional structure, chiroptical properties, and the practical implications for their synthesis, separation, and application. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of these valuable chiral synthons.

The Critical Role of Chirality in Molecular Science

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry with profound implications in pharmacology and materials science.[1] These non-superimposable mirror images are known as enantiomers.[2] While enantiomers possess identical physical and chemical properties in an achiral environment (e.g., melting point, boiling point, solubility), their interactions with other chiral entities, such as biological receptors and enzymes, can differ dramatically.[3] This selective recognition is the cornerstone of stereospecific drug action, where one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or even elicit adverse effects.[1] The United States Food and Drug Administration (FDA) issued guidelines in 1992 emphasizing the importance of understanding the properties of individual enantiomers in chiral drugs.[3]

Nomenclature and Absolute Configuration: Defining (S)- and (R)-2-Bromo-3,3-dimethylbutanoic Acid

The absolute configuration of a chiral center is unambiguously assigned using the Cahn-Ingold-Prelog (CIP) priority rules. This systematic approach allows for the designation of each stereocenter as either (R) (from the Latin rectus, for right) or (S) (from the Latin sinister, for left).

The Cahn-Ingold-Prelog (CIP) Priority Rules

The assignment of priorities to the four substituents attached to the chiral carbon (C2 in this case) is based on the following principles:

  • Atomic Number: Higher atomic numbers receive higher priority.

  • First Point of Difference: If there is a tie, the atoms at the first point of difference along the substituent chains are compared.

  • Multiple Bonds: Atoms in double or triple bonds are treated as if they were bonded to an equivalent number of single-bonded atoms.

For 2-bromo-3,3-dimethylbutanoic acid, the priorities of the groups attached to the chiral center (C2) are as follows:

  • Priority 1: -Br (Bromine, atomic number 35)

  • Priority 2: -COOH (The carbon is attached to two oxygen atoms)

  • Priority 3: -C(CH₃)₃ (The carbon is attached to three other carbons)

  • Priority 4: -H (Hydrogen, atomic number 1)

Assigning (R) and (S) Configurations

With the lowest priority group (-H) oriented away from the viewer, the configuration is determined by the direction of the sequence from priority 1 to 2 to 3.

  • A clockwise sequence denotes the (R) configuration.

  • A counter-clockwise sequence denotes the (S) configuration.

G cluster_S (S)-2-bromo-3,3-dimethylbutanoic acid cluster_R (R)-2-bromo-3,3-dimethylbutanoic acid S_C2 C* S_Br Br (1) S_C2->S_Br S_COOH COOH (2) S_C2->S_COOH S_tBu C(CH₃)₃ (3) S_C2->S_tBu S_H H (4) (away) S_C2->S_H label_S Counter-clockwise (S) R_C2 C* R_Br Br (1) R_C2->R_Br R_COOH COOH (2) R_C2->R_COOH R_tBu C(CH₃)₃ (3) R_C2->R_tBu R_H H (4) (away) R_C2->R_H label_R Clockwise (R)

Figure 1: Cahn-Ingold-Prelog priority assignment for (S)- and (R)-2-bromo-3,3-dimethylbutanoic acid.

Physicochemical and Chiroptical Properties

While many physical properties of enantiomers are identical, their interaction with plane-polarized light, known as optical activity, is a defining characteristic.

PropertyRacemic (±)-2-bromo-3,3-dimethylbutanoic acid(S)-Enantiomer(R)-Enantiomer
Molecular Formula C₆H₁₁BrO₂C₆H₁₁BrO₂C₆H₁₁BrO₂
Molecular Weight 195.06 g/mol [4]195.06 g/mol 195.06 g/mol
CAS Number 50364-40-4[4]32653-37-5[5]Not readily available
Appearance White to yellow solid or semi-solid[4]Predicted: White to yellow solid or semi-solidPredicted: White to yellow solid or semi-solid
Melting Point Data not readily availableIdentical to (R)-enantiomerIdentical to (S)-enantiomer
Boiling Point 232.7 °C (Predicted)[2]Identical to (R)-enantiomerIdentical to (S)-enantiomer
Solubility Data not readily availableIdentical to (R)-enantiomerIdentical to (S)-enantiomer
Specific Rotation ([α]D) 0° (optically inactive)[6]Predicted: -x°Predicted: +x°

Note: Specific optical rotation values for the pure enantiomers are not widely reported in the literature. However, it is a fundamental principle that enantiomers rotate plane-polarized light to an equal magnitude but in opposite directions.[7] The sign of rotation (dextrorotatory (+) or levorotatory (-)) must be determined experimentally and does not correlate with the (R) or (S) designation.[8]

Synthesis and Resolution of Enantiomers

The preparation of enantiomerically pure (S)- and (R)-2-bromo-3,3-dimethylbutanoic acid can be approached through two primary strategies: asymmetric synthesis or chiral resolution of the racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to create a single enantiomer directly.[3] This can be achieved using chiral auxiliaries, chiral catalysts, or enzymes to control the stereochemical outcome of the reaction. For instance, the enantioselective bromination of a 3,3-dimethylbutanoic acid derivative using a chiral brominating agent or catalyst could potentially yield the desired enantiomer with high enantiomeric excess.

Chiral Resolution of the Racemic Mixture

Chiral resolution is a common and practical method for separating a racemic mixture into its constituent enantiomers.[9] One of the most established techniques is the formation of diastereomeric salts.

G racemate Racemic (R/S)-2-bromo-3,3-dimethylbutanoic acid diastereomeric_salts Diastereomeric Salts ((R)-acid-(R)-amine and (S)-acid-(R)-amine) racemate->diastereomeric_salts + resolving_agent Chiral Amine (e.g., (R)-1-phenylethylamine) resolving_agent->diastereomeric_salts separation Fractional Crystallization diastereomeric_salts->separation salt_R (R)-acid-(R)-amine Salt (Less Soluble) separation->salt_R Solid salt_S (S)-acid-(R)-amine Salt (More Soluble) separation->salt_S Solution acidification_R Acidification (e.g., HCl) salt_R->acidification_R acidification_S Acidification (e.g., HCl) salt_S->acidification_S product_R Pure (R)-Enantiomer acidification_R->product_R product_S Pure (S)-Enantiomer acidification_S->product_S

Figure 2: Workflow for the chiral resolution of 2-bromo-3,3-dimethylbutanoic acid via diastereomeric salt formation.

Representative Protocol for Chiral Resolution

The following is a representative, detailed protocol for the resolution of racemic 2-bromo-3,3-dimethylbutanoic acid using (R)-(+)-1-phenylethylamine as the resolving agent. This protocol is based on well-established chemical principles for the resolution of carboxylic acids.[9]

Materials:

  • Racemic 2-bromo-3,3-dimethylbutanoic acid

  • (R)-(+)-1-phenylethylamine

  • Methanol

  • Diethyl ether

  • Hydrochloric acid (2 M)

  • Sodium sulfate (anhydrous)

  • Standard laboratory glassware

Procedure:

  • Salt Formation:

    • Dissolve 10.0 g of racemic 2-bromo-3,3-dimethylbutanoic acid in 100 mL of warm methanol.

    • In a separate flask, dissolve an equimolar amount of (R)-(+)-1-phenylethylamine in 50 mL of methanol.

    • Slowly add the amine solution to the carboxylic acid solution with constant stirring.

    • Allow the mixture to cool to room temperature, then place it in an ice bath to facilitate crystallization of the less soluble diastereomeric salt.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol.

    • The crystals should correspond to the less soluble diastereomeric salt, for instance, the ((R)-acid)-((R)-amine) salt.

    • The filtrate contains the more soluble diastereomeric salt, the ((S)-acid)-((R)-amine) salt.

  • Liberation of the Enantiomerically Enriched Acid:

    • Suspend the isolated crystals in 100 mL of diethyl ether and add 50 mL of 2 M HCl.

    • Stir the biphasic mixture vigorously for 30 minutes.

    • Separate the organic layer, and wash it with two 50 mL portions of water, followed by 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched (R)-2-bromo-3,3-dimethylbutanoic acid.

  • Isolation of the Other Enantiomer:

    • The filtrate from step 2 can be concentrated, and the resulting residue treated with 2 M HCl and diethyl ether as described in step 3 to isolate the enantiomerically enriched (S)-2-bromo-3,3-dimethylbutanoic acid.

  • Purity and Enantiomeric Excess Determination:

    • The optical purity of the resolved enantiomers should be determined by measuring their specific rotation using a polarimeter.

    • The enantiomeric excess (% ee) can be calculated using the formula: % ee = (specific rotation of the sample / specific rotation of the pure enantiomer) x 100.

Spectroscopic Characterization

While the (S)- and (R)-enantiomers will have identical spectra in an achiral solvent, their spectroscopic data is crucial for structural confirmation. The following are predicted spectral characteristics based on the structure and data from similar compounds.

Spectroscopic TechniquePredicted Data for (S)- and (R)-2-bromo-3,3-dimethylbutanoic acid
¹H NMR - -COOH: ~10-12 ppm (broad singlet, 1H)- -CH(Br)-: ~4.0-4.5 ppm (singlet, 1H)- -C(CH₃)₃: ~1.0-1.2 ppm (singlet, 9H)
¹³C NMR - C=O: ~170-175 ppm- -CH(Br)-: ~50-60 ppm- -C(CH₃)₃ (quaternary): ~35-40 ppm- -C(CH₃)₃ (methyls): ~25-30 ppm
IR Spectroscopy - O-H (carboxylic acid): ~2500-3300 cm⁻¹ (broad)- C=O (carboxylic acid): ~1700-1725 cm⁻¹ (strong)- C-Br: ~500-600 cm⁻¹
Mass Spectrometry - Molecular Ion (M⁺): Peaks at m/z 194 and 196 in an approximately 1:1 ratio due to the presence of the ⁷⁹Br and ⁸¹Br isotopes.

Note: The use of a chiral derivatizing agent can lead to the formation of diastereomers, which will exhibit distinct NMR spectra, allowing for the determination of enantiomeric excess.[10]

Applications in Drug Development

Halogenated carboxylic acids are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[11] The presence of both a bromine atom and a carboxylic acid functionality in (S)- and (R)-2-bromo-3,3-dimethylbutanoic acid makes them versatile chiral building blocks.

  • Introduction of Chirality: These molecules can be used to introduce a specific stereocenter into a larger target molecule. The choice of the (S) or (R) enantiomer is critical for achieving the desired biological activity of the final drug candidate.

  • Functional Group Interconversion: The bromine atom can be displaced by a variety of nucleophiles in Sₙ2 reactions, allowing for the introduction of other functional groups with retention or inversion of stereochemistry, depending on the reaction conditions. The carboxylic acid can be converted to esters, amides, or other derivatives.

  • Lead Optimization: In medicinal chemistry, the synthesis of both enantiomers of a lead compound is often necessary to determine the eutomer (the more active enantiomer) and the distomer (the less active or inactive enantiomer).[3]

Conclusion

The (S)- and (R)-enantiomers of 2-bromo-3,3-dimethylbutanoic acid, while chemically similar in an achiral context, are distinct three-dimensional entities. Their key difference lies in their chiroptical properties and their differential interactions within a chiral environment, which is of utmost importance in drug design and development. A thorough understanding of their absolute stereochemistry, methods for their separation, and their specific spectroscopic signatures is essential for their effective utilization as chiral building blocks in the synthesis of novel, enantiomerically pure therapeutic agents. This guide provides a foundational framework for researchers and scientists working with these and similar chiral molecules.

References

  • Bruker. (n.d.). General Procedures for NMR and Mass Spectrometry.
  • Wikipedia. (2023). Chiral resolution. [Link]

  • LibreTexts. (2021). Physical Properties of Enantiomers and Diastereomers.
  • MDPI. (2020). Structural Elucidation of Enantiopure and Racemic 2-Bromo-3-Methylbutyric Acid. [Link]

  • Sigma-Aldrich. (n.d.). 2-Bromo-3,3-dimethylbutanoic acid.
  • ECHEMI. (n.d.). 2-bromo-3,3-dimethylbutanoic acid.
  • LibreTexts. (2021). Optical Activity.
  • Master Organic Chemistry. (2017). Optical Purity and Enantiomeric Excess.
  • Khan Academy. (n.d.). Optical activity.
  • Vaia. (n.d.). Q70P When 2-bromo-3,3-dimethylbutane....
  • Benchchem. (n.d.). The Pivotal Role of (2R)-2,3-Dimethylbutanoic Acid in Advancing Chiral Recognition Studies.
  • Advanced ChemBlocks. (n.d.). (2S)-2-bromo-3,3-dimethyl-butanoic acid 95%.
  • Sheffield Hallam University Research Archive. (2021). Enantioselective synthesis using bromoacetals.
  • Google Patents. (n.d.). EP1036189A1 - Resolution of chiral amines.
  • NC State University Libraries. (n.d.). 3.3 Optical Activity – Fundamentals of Organic Chemistry.
  • BOC Sciences. (n.d.).
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, H2O, predicted).
  • Filo. (2025). Question What synthesis pathway converts 2‑bromo‑3,3‑dimethylbutane to 1‑...
  • Chegg.com. (2022). Solved 20. (8) a) A solution of (R)−2-bromo-3-methylbutane....
  • ChemicalBook. (n.d.). 3,3-Dimethylbutyric acid(1070-83-3) 1H NMR spectrum.
  • PubMed. (n.d.). Rh-catalyzed highly enantioselective synthesis of 3-arylbutanoic acids.
  • ResearchG
  • Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid.
  • Master Organic Chemistry. (2017).
  • Brainly. (2020). [FREE] When 2-bromo-3,3-dimethylbutane is treated with K⁺ -OC(CH₃)₃, a single product T with the molecular formula....
  • PubChem. (n.d.). 2-Bromo-3,3-dimethylbutanoic Acid.
  • Benchchem. (n.d.). Synthesis of (2R)-2,3-dimethylbutanoic acid: An In-depth Technical Guide.
  • PMC. (n.d.). The Significance of Chirality in Drug Design and Development.
  • PMC. (n.d.). Cs2CO3‐N,N‐Dimethylacetamide‐Promoted Esterification of Arylformic Acids with a‐Bromo Esters via Nucleophilic Substitution.
  • Chiralpedia. (2025). Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines.
  • VTechWorks. (n.d.).
  • Pharmaceutical Synthesis In Drug Development. (2025).
  • Semantic Scholar. (2024). The significance of chirality in contemporary drug discovery-a mini review.
  • LibreTexts. (2024). 13.12: Characteristics of ¹³C NMR Spectroscopy.
  • Journal of the Chemical Society C: Organic (RSC Publishing). (n.d.). Preparation of optically active 2-bromo-3-methylbutane from 3-methylbutan-2-ol without rearrangement.

Sources

L-alpha-bromo-tert-butylacetic acid synonyms and nomenclature

Author: BenchChem Technical Support Team. Date: February 2026

Nomenclature, Synthesis, and Application in Peptidomimetics

Executive Summary

L-alpha-bromo-tert-butylacetic acid is a legacy nomenclature designation for (2S)-2-bromo-3,3-dimethylbutanoic acid . This chiral


-halo acid serves as a critical chiral building block in the synthesis of peptidomimetics, specifically for introducing sterically demanding tert-butyl groups into protease inhibitors (e.g., HIV, HCV, and SARS-CoV-2 main protease inhibitors).

This guide deconstructs the compound's nomenclature, details the stereoselective synthesis from L-tert-leucine, and provides handling protocols for drug development applications.

Part 1: Chemical Identity & Nomenclature Analysis

The name "L-alpha-bromo-tert-butylacetic acid" is a semi-systematic hybrid that often leads to confusion in database searches. It describes the molecule's derivation rather than its IUPAC structure.

1.1 Nomenclature Deconstruction
  • "tert-butylacetic acid": Refers to 3,3-dimethylbutyric acid (

    
    ).
    
  • "alpha-bromo": Indicates a bromine atom substituted at the C2 position (

    
    -carbon).
    
  • "L-": Indicates the stereochemistry is derived from or correlates to L-amino acids (specifically L-tert-leucine).

1.2 Systematic Identification Table
DescriptorValueNotes
IUPAC Name (2S)-2-bromo-3,3-dimethylbutanoic acid Preferred for regulatory documentation.
Common Name L-

-bromo-tert-butylacetic acid
Used in older patent literature.
CAS Number 32653-37-5 Specific to the (S)-enantiomer.[1][2]
CAS (Racemic) 50364-40-4Avoid for stereoselective synthesis.
Molecular Formula

MW: 195.05 g/mol
SMILES CC(C)(C)C(=O)OExplicit stereochemistry.[3][4]
1.3 Stereochemical Logic (The "L" vs. "S" Correlation)

The designation "L" implies the compound is synthesized from L-tert-leucine ((2S)-2-amino-3,3-dimethylbutanoic acid).

  • Reaction: Diazotization of the amino acid followed by bromination.

  • Mechanism: This transformation typically proceeds with retention of configuration due to neighboring group participation by the carboxylate (forming an

    
    -lactone intermediate).
    
  • Priority Rules (CIP):

    • L-tert-Leucine:

      
      . Configuration: (S) .
      
    • Bromo Acid:

      
      . Configuration: (S) .
      

Nomenclature L_tLeu Precursor: L-tert-Leucine (S)-Configuration Target Target: (2S)-2-bromo-3,3- dimethylbutanoic acid L_tLeu->Target Diazotization (Retention of Config.) Common Synonym: L-alpha-bromo- tert-butylacetic acid Target->Common Historical Naming

Figure 1: Correlation between precursor identity and nomenclature variants.

Part 2: Synthetic Protocol (Diazotization)

Objective: Synthesize (2S)-2-bromo-3,3-dimethylbutanoic acid from L-tert-leucine with high enantiomeric excess (


).

Safety Warning: This protocol generates nitrogen oxides (


) and involves corrosive reagents. Perform all steps in a fume hood.
2.1 Reagents & Materials[5][6]
  • Substrate: L-tert-Leucine (CAS 20859-02-3), >99%

    
    .
    
  • Nitrosating Agent: Sodium Nitrite (

    
    ), 2.5 equiv.
    
  • Bromine Source: Potassium Bromide (

    
    ), 3.5 equiv.
    
  • Acid: Sulfuric Acid (

    
    ), 2.5 M aqueous solution.
    
  • Solvent: Water / Dichloromethane (DCM) for extraction.

2.2 Step-by-Step Methodology
  • Preparation of Acidic Bromide Solution:

    • Dissolve

      
       (3.5 equiv) in 2.5 M 
      
      
      
      in a round-bottom flask.
    • Cool the mixture to -5°C using an ice/salt bath. Temperature control is critical to prevent elimination side reactions.

  • Addition of Substrate:

    • Add L-tert-Leucine (1.0 equiv) to the cooled acid mixture. Ensure it is fully suspended/dissolved.

  • Diazotization (The Critical Step):

    • Dissolve

      
       (2.5 equiv) in a minimum volume of water.
      
    • Add the nitrite solution dropwise over 1 hour, maintaining the internal temperature below 0°C.

    • Observation: Evolution of

      
       gas will occur.
      
  • Reaction Progression:

    • Allow the mixture to warm to room temperature (20–25°C) and stir for 2–3 hours.

    • Mechanism:[7] The diazonium intermediate is formed, followed by intramolecular displacement by the carboxylate (forming an unstable

      
      -lactone), which is then ring-opened by bromide ions. This double-inversion mechanism results in net retention of configuration .
      
  • Work-up & Isolation:

    • Extract the aqueous mixture with Dichloromethane (DCM) (

      
      ).
      
    • Wash the combined organic layers with 5%

      
       (to remove traces of free bromine) and then brine.
      
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • The crude product is often a white waxy solid.

    • Recrystallization from Hexane/EtOAc can upgrade

      
       if necessary.
      

Synthesis Start L-tert-Leucine (S-isomer) Step1 Diazotization (NaNO2, H2SO4, -5°C) Start->Step1 Inter Intermediate: Diazonium Salt -> Alpha-Lactone Step1->Inter -N2 gas Step2 Bromide Attack (KBr, RT) Inter->Step2 Anchimeric Assistance End Product: (S)-2-bromo-3,3-dimethylbutanoic acid (Retention of Config) Step2->End

Figure 2: Synthetic pathway via diazotization with retention of stereochemistry.

Part 3: Applications in Drug Development[5]

The tert-butyl group is a "privileged structure" in medicinal chemistry due to its steric bulk and metabolic stability (no benzylic/allylic protons to oxidize).

3.1 Peptidomimetics & Protease Inhibitors

(2S)-2-bromo-3,3-dimethylbutanoic acid is primarily used to introduce the tert-leucine motif into peptide backbones via nucleophilic substitution (usually displacing the bromine with an amine or thiol).

  • HIV Protease Inhibitors: Used in the synthesis of precursors for Atazanavir and similar classes where steric blocking of the protease active site is required.

  • HCV NS3/4A Protease Inhibitors: The bulky side chain prevents rotation, locking the inhibitor into a bioactive conformation.

  • SARS-CoV-2 Mpro Inhibitors: Recent research into non-covalent inhibitors utilizes tert-leucine derivatives to fill the hydrophobic S2 pocket of the main protease.

3.2 Analytical Quality Control

When sourcing or synthesizing this compound, the following specifications are standard for pharmaceutical grade intermediates:

TestSpecificationMethod
Appearance White to off-white solidVisual
Purity (GC/HPLC)

Area %
Enantiomeric Excess

Chiral HPLC (e.g., Chiralpak AD-H)
Specific Rotation

to

(

, MeOH) Note: Sign varies by solvent
Water Content

Karl Fischer
Part 4: Handling and Stability
  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic and can degrade (de-brominate) upon prolonged exposure to light and moisture.

  • Safety: The compound is a potent skin irritant and can cause severe eye damage. Use appropriate PPE (gloves, goggles, lab coat).

  • Disposal: Dispose of as halogenated organic waste.

References
  • L-tert-Leucine Synthesis

    • Title: Enzymatic synthesis of L-tert-leucine with branched chain aminotransferase.[8]

    • Source: Biotechnology and Bioengineering, 2013.[8]

  • Stereochemical Retention Mechanism

    • Title: Structural Elucidation of Enantiopure and Racemic 2-Bromo-3-Methylbutyric Acid.[3]

    • Source: MDPI Crystals, 2020.
  • Peptidomimetic Applications

    • Title: Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety.
    • Source: European Journal of Medicinal Chemistry, 2022.
  • Commercial Sourcing & CAS Data

    • Title: (S)
    • Source: AChemBlock / Sigma-Aldrich.

Sources

(S)-2-Bromo-3,3-dimethylbutanoic acid molecular weight and solubility

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling and Handling of (S)-2-Bromo-3,3-dimethylbutanoic Acid

Executive Summary

(S)-2-Bromo-3,3-dimethylbutanoic acid (CAS: 32653-37-5) is a critical chiral building block utilized primarily in the synthesis of sterically demanding peptides and pharmaceutical intermediates.[1] Its structural rigidity, conferred by the bulky tert-butyl group, makes it an ideal precursor for introducing conformational constraints into drug candidates, such as HIV protease inhibitors and HCV NS3/4A protease inhibitors. This guide provides an in-depth technical analysis of its physicochemical properties, specifically molecular weight and solubility, and establishes rigorous protocols for its handling to prevent racemization and hydrolysis.

Part 1: Molecular Identity & Stoichiometry

Precise stoichiometric calculations are the bedrock of reproducible synthesis.[1] For (S)-2-Bromo-3,3-dimethylbutanoic acid, the presence of the bromine atom introduces specific mass spectrometric considerations due to the isotopic abundance of


 and 

.[1]
Molecular Specifications
PropertyValueTechnical Note
IUPAC Name (S)-2-Bromo-3,3-dimethylbutanoic acidStereocenter at C2 position.[1]
Common Synonyms (S)-

-Bromo-tert-butylacetic acid
Often referred to in peptide chemistry contexts.[1]
CAS Number 32653-37-5 Specific to the (S)-enantiomer.[1][2][3] (Racemate: 50364-40-4)
Molecular Formula

Molecular Weight 195.05 g/mol Average mass.[1][4][5] Essential for molarity calculations.
Monoisotopic Mass 193.99 g/mol (

)
Distinct 1:1 doublet in Mass Spec (M and M+2).[1]
Physical State White to off-white solid/semi-solidLow melting point; tends to sublime or oil out if impure.[1]
Stereochemical Integrity

The (S)-configuration is defined by the Cahn-Ingold-Prelog (CIP) priority rules:


.[1]
  • Critical Insight: The steric bulk of the tert-butyl group adjacent to the stereocenter significantly retards nucleophilic attack, requiring specialized conditions for substitution reactions (e.g., synthesis of (S)-tert-Leucine) compared to linear analogs.

Part 2: Solubility Profile & Solvent Compatibility

Solubility is not merely a static property but a dynamic equilibrium heavily influenced by pH and solvent polarity.[1] As a lipophilic carboxylic acid, (S)-2-Bromo-3,3-dimethylbutanoic acid exhibits "amphipathic" behavior—hydrophobic alkyl tail vs. hydrophilic carboxyl head.[1]

Solubility Matrix
Solvent SystemSolubility RatingMechanistic Explanation
Water (Neutral pH) Low (< 5 mg/mL) The hydrophobic tert-butyl group dominates, preventing effective hydration of the carboxylic acid in its protonated form.[1]
Water (Alkaline pH > 8) High Deprotonation forms the carboxylate salt (

), enabling solvation.[1] Warning: Risk of hydrolysis.[1]
Dichloromethane (DCM) High "Like dissolves like."[1] Ideal for extraction and anhydrous reactions.[1]
Methanol/Ethanol High Protophilic solvents stabilize the acid via hydrogen bonding.[1]
Hexanes/Heptane Moderate to Low Soluble, but often used as an anti-solvent to crystallize the compound from more polar organics.
Protocol: Self-Validating Solubility Determination

Do not rely on literature values alone. Batch-to-batch purity variations (especially water content) can alter solubility.[1]

Method: Thermodynamic Saturation (Shake-Flask)[1]

  • Preparation: Add excess solid (approx. 100 mg) to 1 mL of solvent in a sealed HPLC vial.

  • Equilibration: Agitate at 25°C for 24 hours.

  • Filtration: Filter supernatant through a 0.45 µm PTFE filter (hydrophobic) to remove undissolved solids.[1]

  • Quantification: Analyze filtrate via HPLC-UV (210 nm) against a standard curve.

  • Validation: Check the solid residue by XRPD or melting point to ensure no polymorphic transition or solvate formation occurred during equilibration.

Part 3: Stability & Handling Protocols

The presence of an electron-withdrawing bromine atom alpha to the carbonyl group increases the acidity of the


-proton. This creates a high risk of racemization  via enolization, particularly under basic conditions.[1]
The Racemization Risk


  • Trigger: Strong bases (e.g., NaOH, TEA) or elevated temperatures.[1]

  • Prevention: Maintain temperature

    
     during basic extraction. Use non-nucleophilic bases (e.g., DIPEA) if base is required in synthesis.[1]
    
Hydrolysis Pathway

In aqueous alkali, the bromine is susceptible to displacement by hydroxide (


), forming the 

-hydroxy acid.
  • Observation: The solution turns acidic over time as HBr is released (if not buffered).[1]

Storage Recommendations
  • Temperature: 2–8°C (Refrigerated).

  • Atmosphere: Argon or Nitrogen blanket (prevents moisture absorption which accelerates hydrolysis).[1]

  • Container: Amber glass (protects C-Br bond from potential photolytic cleavage, though low risk).[1]

Part 4: Visualization of Workflows

Figure 1: Solubility & Extraction Decision Logic

This diagram illustrates the logical flow for processing the compound based on its solubility properties.

SolubilityLogic Start Start: (S)-2-Bromo-3,3-dimethylbutanoic acid (Crude/Solid) SolventCheck Select Solvent System Start->SolventCheck Water Aqueous (pH 7) SolventCheck->Water Organic Organic (DCM/EtOAc) SolventCheck->Organic Base Aqueous Base (pH > 9) SolventCheck->Base ResultWater Insoluble (Suspension) Water->ResultWater Hydrophobic Effect ResultOrganic Fully Soluble (Ready for Reaction) Organic->ResultOrganic Lipophilic Match ResultBase Soluble (Salt Form) RISK: Racemization Base->ResultBase Deprotonation Action Action: Acidify to pH 2 Extract into DCM ResultBase->Action Recovery Protocol

Caption: Decision matrix for solvent selection. Note the critical risk path when using aqueous base.

Figure 2: Synthetic Utility Pathway

Demonstrating the conversion of the bromo-acid into high-value chiral amino acids.

SynthesisPath Start (S)-2-Bromo-3,3- dimethylbutanoic acid Step1 Nucleophilic Substitution (Azide/Amine) Start->Step1 + NaN3 / NH3 Inversion Walden Inversion (Stereochemistry Flip) Step1->Inversion SN2 Mechanism Product (R)-tert-Leucine (or derivative) Inversion->Product Reduction/Hydrolysis

Caption: The SN2 displacement of the bromine atom typically results in inversion of configuration, a critical consideration for stereoplanning.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 184251, 2-Bromo-3,3-dimethylbutanoic acid.[1] Retrieved from [Link]

  • Master Organic Chemistry (2025). The Hell-Volhard-Zelinsky Reaction: Alpha-Bromination of Carboxylic Acids.[1][6][7] Retrieved from [Link]

Sources

(S)-2-Bromo-3,3-dimethylbutanoic Acid: A Keystone Chiral Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Chirality in Drug Design

In the intricate world of medicinal chemistry, the three-dimensional arrangement of atoms in a molecule, or stereochemistry, is paramount. Biological systems, being inherently chiral, often exhibit a high degree of stereoselectivity when interacting with drug molecules.[1] This means that enantiomers, which are non-superimposable mirror images of each other, can have vastly different pharmacological and toxicological profiles.[2] The tragic case of thalidomide, where one enantiomer was a sedative while the other was a potent teratogen, serves as a stark reminder of the critical importance of chiral purity in pharmaceuticals.[1]

The use of chiral building blocks—enantiomerically pure compounds that serve as starting materials—has become an indispensable strategy in the synthesis of single-enantiomer drugs.[3] These building blocks allow for the efficient and predictable construction of complex chiral molecules, saving time and resources in the drug development process.[3] Among the vast arsenal of chiral building blocks, α-halo acids represent a particularly versatile class. The halogen atom serves as a good leaving group for nucleophilic substitution, while the adjacent carboxylic acid provides a handle for further functionalization.

This technical guide focuses on a specific and highly valuable chiral building block: (S)-2-Bromo-3,3-dimethylbutanoic acid . Its unique structure, featuring a bromine atom at the α-position and a sterically demanding tert-butyl group, makes it an excellent precursor for the synthesis of non-canonical amino acids and other complex chiral molecules, particularly those with a bulky tert-butyl substituent that can confer unique pharmacological properties.

Core Application: Synthesis of Non-Canonical Amino Acids for Antiviral Agents

The most prominent application of (S)-2-Bromo-3,3-dimethylbutanoic acid and its derivatives in medicinal chemistry is in the synthesis of components for potent antiviral drugs. The tert-butyl group is a key feature in many protease inhibitors, as its bulkiness can effectively occupy hydrophobic pockets in the enzyme's active site, leading to strong binding and inhibition.

Case Study: Boceprevir, a Hepatitis C Virus (HCV) Protease Inhibitor

Boceprevir is a peptidomimetic inhibitor of the HCV NS3/4A serine protease, an enzyme crucial for viral replication.[4][5] The structure of Boceprevir is comprised of several key fragments, two of which are of particular interest in the context of our discussion: the P3 fragment, (S)-tert-leucine, and the P2 fragment, a chiral dimethylcyclopropylproline analog.[4] (S)-2-Bromo-3,3-dimethylbutanoic acid is a logical and efficient starting material for the synthesis of the (S)-tert-leucine moiety.

Conceptual Synthetic Pathway: (S)-2-Bromo-3,3-dimethylbutanoic acid to (S)-tert-Leucine

The conversion of (S)-2-Bromo-3,3-dimethylbutanoic acid to (S)-tert-leucine involves a nucleophilic substitution at the α-carbon to introduce the amino group. A common and effective method for this transformation is the use of an azide nucleophile followed by reduction. This two-step process generally proceeds with high fidelity, retaining the stereochemistry at the chiral center.

G cluster_0 Synthetic Pathway start (S)-2-Bromo-3,3-dimethylbutanoic acid intermediate (S)-2-Azido-3,3-dimethylbutanoic acid start->intermediate 1. NaN3 2. H+ product (S)-tert-Leucine intermediate->product H2, Pd/C

Caption: Proposed synthesis of (S)-tert-Leucine from (S)-2-Bromo-3,3-dimethylbutanoic acid.

Illustrative Experimental Protocol: Synthesis of (S)-tert-Leucine from (S)-2-Bromo-3,3-dimethylbutanoic acid

The following protocol is a representative procedure based on established methods for the synthesis of α-amino acids from α-bromo acids.

Step 1: Azide Formation

  • To a solution of (S)-2-Bromo-3,3-dimethylbutanoic acid (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add sodium azide (1.2 eq).

  • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (S)-2-azido-3,3-dimethylbutanoic acid.

Step 2: Reduction to the Amine

  • Dissolve the crude (S)-2-azido-3,3-dimethylbutanoic acid in a suitable solvent, such as methanol or ethanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature for 8-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain (S)-tert-leucine. Further purification can be achieved by recrystallization.

Potential Role in the Synthesis of Other Complex Chiral Moieties

The unique structural features of (S)-2-Bromo-3,3-dimethylbutanoic acid also make it a plausible starting material for the synthesis of other complex chiral structures, such as the P2 fragment of Boceprevir, which features a gem-dimethylcyclopropyl group fused to a proline ring.[4] While a direct synthetic route from (S)-2-Bromo-3,3-dimethylbutanoic acid to this bicyclic proline analog is not explicitly documented in readily available literature, one can envision a multi-step synthesis where the bromo acid is first converted to a suitable intermediate that can then undergo cyclopropanation and subsequent ring-closing reactions to form the desired bicyclic system.

Conceptual Representation of Boceprevir and its Key Chiral Fragments

G cluster_0 Boceprevir Structure Boceprevir P3 P3: (S)-tert-Leucine Boceprevir->P3 P2 P2: Dimethylcyclopropylproline analog Boceprevir->P2 P1 P1 Boceprevir->P1 Cap Cap Boceprevir->Cap

Sources

Methodological & Application

High-Performance SPPS of Sterically Demanding Motifs: Utilization of (S)-2-Bromo-3,3-dimethylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Context

The utilization of (S)-2-Bromo-3,3-dimethylbutanoic acid in Solid-Phase Peptide Synthesis (SPPS) represents a specialized "submonomer" strategy designed to introduce highly sterically constrained chiral centers—specifically N-substituted tert-leucine analogs—into a peptide backbone.

Unlike standard Fmoc-amino acids, this reagent allows for the modular construction of the amino acid residue on-resin. This is particularly valuable when the desired N-substituent is not commercially available as a pre-made amino acid or when synthesizing complex peptoid-peptide hybrids .

The Steric Challenge

The tert-butyl group at the


-position of this molecule creates significant steric shielding of the 

-carbon. Consequently, the standard protocols used for bromoacetic acid (in Zuckermann peptoid synthesis) will fail due to sluggish kinetics. This protocol addresses the high energy barrier of the nucleophilic displacement step (

) on a neopentyl-like center.
Stereochemical Implications

Crucial Note: This reaction sequence involves an


 displacement of the bromide by a nucleophilic amine. This results in a Walden inversion  of the chiral center.
  • Starting Material: (S)-2-Bromo-3,3-dimethylbutanoic acid.

  • Product: (R)-N-substituted-tert-leucine residue (assuming standard Cahn-Ingold-Prelog priority retention between Br and N).

Mechanistic Workflow & Logic

The synthesis proceeds via a two-step submonomer cycle:

  • Acylation: The resin-bound amine is acylated by the bromo acid. This is kinetically straightforward.[1]

  • Nucleophilic Displacement: The resin-bound

    
    -bromo amide is treated with a primary amine.[2][3] This step is the rate-limiting bottleneck.
    
Visualization: The Inversion Cycle

The following diagram illustrates the stereochemical inversion and the necessity of iodide catalysis to overcome steric hindrance.

SPPS_Mechanism cluster_legend Key Factors Resin Resin-NH2 (N-Terminus) Acylation Step 1: Acylation (DIC/Oxyma) Resin->Acylation + (S)-2-Bromo-3,3- dimethylbutanoic acid Intermed Intermediate: (S)-α-Bromo Amide (Sterically Crowded) Acylation->Intermed Activation In-situ Activation (Finkelstein: Br -> I) Intermed->Activation + KI / TBAI Displacement Step 2: Displacement (Primary Amine + Heat) Activation->Displacement Faster Kinetics Product Product: (R)-N-Alkyl-tert-Leucine (Inverted Center) Displacement->Product Inversion (SN2) Warning ⚠ Steric Bulk of t-Butyl group blocks attack Solution ✓ Heat + Iodide required

Caption: Workflow showing the conversion of the (S)-Bromo precursor to the (R)-Amino acid residue via Iodide-catalyzed SN2 displacement.

Detailed Experimental Protocol

Reagents & Preparation
ComponentSpecificationPurpose
Bromo Acid (S)-2-Bromo-3,3-dimethylbutanoic acid (0.2 M in DMF)Chiral scaffold source.[4][5]
Coupling Agent DIC (Diisopropylcarbodiimide)Activator for Step 1.[3][6] Avoid bases (DIEA) to prevent premature elimination.
Displacement Amine Primary Amine (1.0 M - 2.0 M in DMSO/DMF)Nucleophile for Step 2. High conc. drives kinetics.[7]
Catalyst KI (Potassium Iodide) or TBAIFinkelstein catalyst. Converts R-Br to highly reactive R-I.
Solvent Anhydrous DMF or NMPPolar aprotic solvent supports

.
Step 1: Acylation (Coupling the Acid)

Objective: Attach the bromo-acid to the resin-bound amine.

  • Swell Resin: Wash resin (Rink Amide or Wang) with DMF (3 x 2 min).

  • Activation: In a vial, dissolve (S)-2-Bromo-3,3-dimethylbutanoic acid (5.0 eq relative to resin loading) in DMF. Add DIC (2.5 eq).

    • Note: Do not pre-activate for >5 mins.

    • Expert Insight: We use DIC without HOBt/Oxyma if possible to minimize side reactions, but adding Oxyma Pure (5.0 eq) is acceptable if the resin is sterically hindered.

  • Coupling: Add the solution to the resin. Agitate at Room Temperature for 60 minutes .

  • Wash: Drain and wash with DMF (5 x 1 min) to remove excess acid.

  • QC (Optional): Perform a Kaiser Test. It should be negative (colorless beads), indicating the resin amine is fully acylated.

Step 2: Nucleophilic Displacement (The Critical Step)

Objective: Displace the bromide with the amine to form the N-substituted residue.

WARNING: Standard room temperature protocols will fail here due to the tert-butyl group.

  • Prepare Amine Solution: Dissolve the desired primary amine (20 eq) in DMSO or NMP.

  • Add Catalyst: Add TBAI (Tetrabutylammonium iodide) or KI (1.0 eq relative to resin).

    • Mechanism:[1][3][5][7][8][9][10][11] The Iodide displaces the Bromide first (fast), creating a transient

      
      -Iodo species which is a much better leaving group for the bulky amine.
      
  • Reaction: Add the mixture to the resin.

    • Method A (Microwave - Recommended): Heat to 60°C for 20 minutes (25W power limit).

    • Method B (Manual Heating): Agitate at 50-60°C for 2-4 hours .

  • Wash: Drain and wash extensively with DMF (5 x), then DCM (3 x), then DMF (3 x).

    • Reasoning: High concentrations of amines can stick to the resin; thorough washing is essential to prevent "double hits" in the next cycle.

  • QC: Perform a Chloranil Test (for secondary amines).

    • Positive Result: Blue/Green beads indicate the secondary amine has formed.

    • Negative Result: Colorless/Pale beads indicate failure (displacement did not occur).

Troubleshooting & Optimization

IssueDiagnosisCorrective Action
Incomplete Displacement Chloranil test is weak/colorless.Increase Temperature: Raise to 75°C (Microwave). Switch Solvent: Use pure DMSO (increases dielectric constant, aiding

). Double Catalyst: Increase TBAI to 2.0 eq.
Elimination Product Mass spec shows mass of [Target - HBr] (unsaturation).Lower Temperature: High heat can cause E2 elimination. Reduce to 45°C and extend time. Check Amine Basicity: Very hindered bases (like t-butylamine) act as bases, not nucleophiles. This protocol works best with primary, unhindered amines (e.g., benzylamine, ethylamine).
Racemization Product shows diastereomeric impurities.Limit Base: Ensure no tertiary amine bases (DIEA/TEA) are present during the Acylation step.

References

  • Zuckermann, R. N., et al. (1992). "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society, 114(26), 10646–10647. Link

  • Culf, A. S., & Ouellette, R. J. (2010). "Solid-phase synthesis of N-substituted glycine oligomers (peptoids) and related libraries." Molecules, 15(8), 5282-5335. Link

  • Proulx, C., et al. (2015).[2] "Optimization of the Submonomer Synthesis of Peptoids Containing Trans-Inducing N-Imino- and N-Alkylamino-glycines." Biopolymers (Peptide Science). (Discusses Iodide/Silver catalysis for difficult displacements). Link

  • Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols, 2, 3247–3256. Link

Sources

Application Note & Protocol: Efficient Incorporation of Bulky Chiral Acids into Peptoid Scaffolds via Sub-monomer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Introduction

Peptoids, or poly-N-substituted glycines, are a class of peptidomimetics that have garnered significant interest in drug discovery and materials science. Their unique structure, where the side chain is attached to the backbone nitrogen rather than the α-carbon, confers remarkable resistance to proteolytic degradation. The achiral backbone of peptoids allows for the introduction of chirality solely through the side chains.[1][2] Incorporating bulky, chiral side chains is a key strategy for inducing stable secondary structures, such as helices, which are critical for mimicking the function of bioactive peptides and proteins.[3][4]

However, the introduction of these bulky chiral moieties presents a significant synthetic challenge. Steric hindrance from large side chains can dramatically slow down reaction kinetics, leading to incomplete reactions and low yields.[1][2][5] This guide provides a comprehensive overview and a detailed protocol for efficiently incorporating bulky chiral acids into peptoid sequences using the solid-phase sub-monomer synthesis method, a robust technique that is well-suited to overcome these steric challenges.[1][2][4]

The Sub-Monomer Method: A Two-Step Strategy for Success

The solid-phase sub-monomer method is the most common and versatile approach for peptoid synthesis.[2][4][6] It bypasses the need for pre-synthesized, protected N-substituted glycine monomers. Instead, each monomer is assembled on the solid support in a simple and efficient two-step cycle.[1][4][7]

  • Acylation: The secondary amine on the resin-bound growing chain is acylated, typically with bromoacetic acid activated by a carbodiimide like N,N'-diisopropylcarbodiimide (DIC). This step adds the glycine backbone unit.

  • Displacement: A primary amine, which will form the desired side chain, displaces the bromide in an SN2 reaction. The vast commercial availability of primary amines allows for immense side-chain diversity.[2]

This method is particularly advantageous for bulky side chains because the key bond-forming displacement step involves a primary amine nucleophile attacking a primary alkyl halide, which is less sterically demanding than coupling a bulky, pre-formed secondary amino acid monomer.

Visualizing the Core Synthesis Cycle

The following diagram illustrates the iterative two-step process at the heart of solid-phase sub-monomer peptoid synthesis.

G cluster_0 Solid-Phase Sub-Monomer Cycle Resin Resin-NH-R(n-1) Acylation Step 1: Acylation Bromoacetic Acid, DIC in DMF Resin->Acylation Start or Previous Cycle Bromoacetylated Resin-N(R(n-1))-C(O)CH2Br Acylation->Bromoacetylated Displacement Step 2: Displacement R(n)-NH2 (Bulky Chiral Amine) in NMP or DMSO Bromoacetylated->Displacement Elongated Resin-N(R(n-1))-C(O)CH2-NH-R(n) Displacement->Elongated Deprotection Repeat Cycle for Next Monomer Elongated->Deprotection Deprotection->Acylation Iteration

Caption: The iterative two-step cycle of peptoid synthesis.

Core Protocol: Synthesis Using a Bulky Chiral Amine

This protocol details the manual solid-phase synthesis of a model peptoid incorporating a sterically hindered chiral amine, such as (R)-(+)-α-methylbenzylamine, on a Rink Amide resin.

Materials and Reagents
Reagent/MaterialRecommended GradeTypical SupplierPurpose
Rink Amide MBHA Resin100-200 mesh, ~0.5 mmol/gSigma-Aldrich, NovabiochemSolid support for synthesis
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeFisher Scientific, VWRPrimary solvent
N-Methyl-2-pyrrolidone (NMP)Anhydrous, ≥99.5%Sigma-AldrichSolvent for difficult couplings
Dichloromethane (DCM)ACS GradeVWRResin washing
Piperidine≥99.5%Sigma-AldrichFmoc deprotection
Bromoacetic Acid≥99%Sigma-AldrichAcylation reagent
N,N'-Diisopropylcarbodiimide (DIC)≥99%Acros Organics, TCIActivating agent
(R)-(+)-α-Methylbenzylamine≥99%Sigma-AldrichBulky chiral sub-monomer
Acetic Anhydride≥99%Sigma-AldrichCapping reagent
Trifluoroacetic Acid (TFA)Reagent GradeSigma-AldrichCleavage from resin
Triisopropylsilane (TIS)99%Sigma-AldrichScavenger
Diethyl EtherAnhydrousFisher ScientificPeptide precipitation
Kaiser Test KitN/ASigma-Aldrich, AAPPTecReaction monitoring
Experimental Workflow

The diagram below outlines the major steps from resin preparation to final product analysis.

G Start Start: Rink Amide Resin Swell 1. Swell Resin (DMF, 30 min) Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash (DMF, DCM) Deprotect->Wash1 Acylate 4. Bromoacetylation (Bromoacetic Acid, DIC) Wash1->Acylate Wash2 5. Wash (DMF) Acylate->Wash2 Displace 6. Nucleophilic Displacement (Bulky Chiral Amine in NMP) Wash2->Displace Wash3 7. Wash (NMP, DMF, DCM) Displace->Wash3 Loop Repeat Steps 4-7 for each monomer Wash3->Loop Loop->Acylate Next Cycle Cleave 8. Cleavage (TFA/TIS/H2O) Loop->Cleave Final Monomer Precipitate 9. Precipitate & Purify (Cold Ether, HPLC) Cleave->Precipitate Analyze 10. Characterize (LC-MS, CD Spectroscopy) Precipitate->Analyze

Caption: Step-by-step workflow for the synthesis protocol.

Step-by-Step Methodology (0.1 mmol scale)
  • Resin Preparation & Deprotection:

    • Swell 200 mg of Rink Amide resin (~0.1 mmol) in 5 mL of DMF in a fritted reaction vessel for 30 minutes.

    • Drain the DMF and add 3 mL of 20% piperidine in DMF. Agitate for 5 minutes. Drain and repeat with fresh piperidine solution for 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).

    • Perform a Kaiser test on a few beads; a dark blue color confirms the presence of a free primary amine.[8][9]

  • First Monomer Cycle: Acylation

    • In a separate vial, dissolve bromoacetic acid (139 mg, 1.0 mmol, 10 eq) in 2 mL of DMF.

    • Add DIC (155 µL, 1.0 mmol, 10 eq) to the bromoacetic acid solution and vortex briefly.

    • Immediately add the activated solution to the resin. Agitate at room temperature for 30 minutes.

    • Expert Tip: For very bulky preceding monomers, a double coupling may be necessary. Segalman and co-workers performed two sequential bromoacetylation steps to ensure the reaction went to completion.[2]

    • Wash the resin with DMF (5 x 5 mL).

  • First Monomer Cycle: Displacement with Bulky Chiral Amine

    • Dissolve the bulky chiral amine (e.g., (R)-(+)-α-methylbenzylamine, 242 mg, 2.0 mmol, 20 eq) in 2 mL of NMP.

    • Causality: NMP or DMSO are often preferred over DMF for this step when using bulky amines. Their higher boiling points allow for heating, which can provide the necessary activation energy to overcome steric barriers, and their polarity can improve solubility and reaction rates.[10]

    • Add the amine solution to the resin and agitate. Due to high steric hindrance, this step is often the rate-limiting one.[1][2]

    • Allow the reaction to proceed for 2-4 hours at room temperature, or elevate the temperature to 40-50°C for 1-2 hours if the reaction is sluggish.

    • Monitor the reaction for the disappearance of the secondary amine. The Kaiser test is unreliable for secondary amines; the Chloranil or Isatin test should be used instead.[11][12] A negative test (beads remain yellow/colorless) indicates completion.

    • Wash the resin thoroughly with NMP (3 x 5 mL), DMF (5 x 5 mL), and DCM (3 x 5 mL).

  • Subsequent Cycles & Capping:

    • Repeat the acylation (Step 2) and displacement (Step 3) steps for each subsequent monomer in the sequence.

    • If monitoring tests indicate incomplete coupling after a second attempt, it is crucial to cap the unreacted amines to prevent the formation of deletion sequences.[11] This can be done by treating the resin with a solution of 10% acetic anhydride in DMF for 30 minutes.

  • Cleavage and Purification:

    • After the final monomer is added and the resin is washed and dried, add a cleavage cocktail of 95% TFA, 2.5% H₂O, and 2.5% TIS to the resin.

    • Agitate for 2-3 hours at room temperature.

    • Filter the solution away from the resin beads and collect the filtrate.

    • Precipitate the crude peptoid by adding the filtrate to a 50 mL conical tube filled with cold diethyl ether.

    • Centrifuge, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptoid pellet under vacuum.

    • Purify the peptoid using reverse-phase HPLC.

Troubleshooting & Optimization

ProblemLikely Cause(s)Recommended Solution(s)
Incomplete Displacement (Positive Chloranil test after displacement)Steric Hindrance: The bulky amine cannot efficiently access the reaction site.[5]1. Increase Reaction Time: Extend the displacement step to 4-12 hours.[10] 2. Elevate Temperature: Heat the reaction to 40-60°C.[2][10] 3. Change Solvent: Use NMP or DMSO instead of DMF to improve kinetics.[10][11] 4. Increase Concentration: Use a higher concentration of the amine (e.g., 2M solution).[1]
Incomplete Acylation (Positive Kaiser test after bromoacetylation)Steric Hindrance: The N-terminus is shielded by the previous bulky side chain.1. Double Couple: Perform the acylation step twice before proceeding.[2] 2. Use a More Reactive System: Chloroacetic acid can be used as an alternative to bromoacetic acid, although it is less reactive and may require longer reaction times.[1]
Low Final Yield Cumulative Inefficiency: Small losses at each step, especially with bulky monomers.[1] Premature Cleavage: Acid-labile side chains may not be stable.1. Systematic Optimization: Optimize coupling and displacement for each bulky monomer individually on a small scale. 2. Confirm Orthogonality: Ensure any protecting groups on the chiral amine are stable to the synthesis conditions and only removed during final cleavage.
Racemization Harsh Conditions: Although less common in peptoids than peptides, extreme heat or base could potentially cause epimerization at the chiral center of the side chain.1. Minimize Heat: Use the lowest effective temperature for the displacement step. 2. Avoid Strong Bases: The sub-monomer method does not typically use strong bases, which helps preserve chirality.

Characterization and Quality Control

Confirming the successful synthesis and chiral integrity of the final product is essential.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for confirming the molecular weight of the purified peptoid, verifying that the full-length product was obtained without deletions.

  • Circular Dichroism (CD) Spectroscopy: Since the peptoid backbone is achiral, any CD signal arises from the chiral side chains inducing a secondary structure.[3][13][14] A distinct CD spectrum, particularly one that changes with oligomer length, is strong evidence that the chiral monomers were incorporated and have induced a folded conformation.[13][15]

  • NMR Spectroscopy: 1D and 2D NMR can confirm the specific chemical structure and, in some cases, provide information about the cis/trans amide bond populations and overall solution-phase structure.

Conclusion

The solid-phase sub-monomer synthesis method is a powerful and adaptable platform for creating complex, sequence-defined peptoids. While the incorporation of bulky chiral acids introduces challenges related to steric hindrance, these can be effectively overcome through rational optimization of reaction conditions. By increasing reaction times, elevating temperatures, selecting appropriate solvents, and employing careful monitoring, researchers can successfully synthesize sterically demanding chiral peptoids. These molecules are invaluable tools for developing novel therapeutics, advanced biomaterials, and probes for studying molecular recognition.

References

  • Albericio, F., et al. (2014). Solid-phase peptide synthesis. Digital CSIC. [Link]

  • Knight, A. S., et al. (2022). A Field Guide to Optimizing Peptoid Synthesis. ACS Polymers Au. [Link]

  • Knight, A. S., et al. (2022). A Field Guide to Optimizing Peptoid Synthesis. PMC - NIH. [Link]

  • Shin, S. B., et al. (2007). Solid-phase peptide synthesis and circular dichroism study of chiral beta-peptoid homooligomers. PubMed. [Link]

  • Atherton, E., et al. (1981). Active esters and resins in peptide synthesis: the role of steric hindrance. RSC Publishing. [Link]

  • Coin, I., et al. (2014). Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides. RSC Publishing. [Link]

  • AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. [Link]

  • Scienmag. (2025). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. Scienmag. [Link]

  • Armand, P., et al. (1998). Structural and Spectroscopic Studies of Peptoid Oligomers with r-Chiral Aliphatic Side Chains. Stanford University. [Link]

  • Fuller, A. A., et al. (2020). Circular dichroism (CD) spectra of peptoids. ResearchGate. [Link]

  • Miranda, L. P., & Mezo, A. R. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]

  • Gorske, B. C., et al. (2006). Synthesis and Circular Dichroism Spectroscopic Investigations of Oligomeric β-Peptoids with α-Chiral Side Chains. Organic Letters - ACS Publications. [Link]

  • Lee, C., et al. (2019). Solid-Phase Synthesis and Circular Dichroism Study of β-ABpeptoids. MDPI. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). AAPPTec. [Link]

  • QYAOBIO. (2024). Optimize Peptoid Synthesis. QYAOBIO. [Link]

  • Connolly, M. D., et al. (2021). Submonomer synthesis of sequence defined peptoids with diverse side-chains. Methods in Enzymology. [Link]

  • Knight, A. S., et al. (2022). Solution-phase peptoid synthesis. ResearchGate. [Link]

  • Yoo, B., & Kirshenbaum, K. (2008). Sub-Monomer Synthesis of A Hybrid Peptoid-Azapeptoid Library. PMC. [Link]

  • Lawrenson, S. B., & Ault, A. (2019). Method for solution-phase peptide synthesis.
  • LibreTexts. (2025). 12.5: Peptide Synthesis- Solution-Phase. Chemistry LibreTexts. [Link]

Sources

Nucleophilic substitution conditions for sterically hindered alpha-bromo acids

Application Note: Nucleophilic Substitution of Sterically Hindered -Bromo Acids

Executive Summary

The nucleophilic substitution of sterically hindered




This guide details the Neighboring Group Participation (NGP) strategy using silver-mediated kinetics and Phase Transfer Catalysis (PTC). By leveraging the carboxylate group to form a transient

Mechanistic Insight: The -Lactone Pathway

To successfully substitute a tertiary

The Failure of Standard Models
  • 
    :  Impossible due to steric crowding at the quaternary 
    
    
    -carbon.
  • 
    :  Slow ionization leads to carbocations that rapidly deprotonate to form 
    
    
    -unsaturated acids (Elimination), especially in the presence of basic nucleophiles.
The Solution: Carboxylate-Assisted Substitution

Under specific conditions (neutral to mildly basic, often Ag(I) promoted), the internal carboxylate oxygen acts as the initial nucleophile. It attacks the


-lactone

The external nucleophile (



net retention of configuration

AlphaLactoneMechanismSubstrateTertiary alpha-Bromo AcidIntermediateTransient alpha-LactoneSubstrate->IntermediateIntramolecularAttack (NGP)-Br⁻ByproductAlkene (Elimination)Substrate->ByproductBase/Heat (E2)ProductSubstituted Product(Retention)Intermediate->ProductNucleophile Attack(Ring Opening)

Figure 1: The Neighboring Group Participation pathway. The carboxylate displaces bromide to form the

Critical Parameters and Conditions

ParameterRecommendationRationale
Solvent Aprotic Polar (THF, MeCN) or Water (for hydrolysis)Solvates cations to enhance carboxylate nucleophilicity; avoids H-bonding shielding of nucleophiles in PTC.
Promoter

,

, or

Silver acts as a "halophile," precipitating AgBr to drive the unfavorable ionization/cyclization step.
Base Mild (

,

)
Strong bases (NaOH, NaOEt) promote E2 elimination. Weak bases deprotonate the carboxylic acid to activate NGP.
Temperature 0°C to Room TempHigh heat favors elimination (

for elimination).

Experimental Protocols

Protocol A: Silver-Promoted Hydrolysis/Etherification

Application: Converting



Reagents:

  • Substrate: 2-bromo-2-methylpropanoic acid (1.0 eq)

  • Promoter: Silver(I) Oxide (

    
    ) (0.6 - 1.0 eq)
    
  • Solvent: Water (for -OH) or Alcohol (for -OR)

  • Catalyst: Trifluoroacetic acid (TFA) (catalytic, optional for solubility)

Workflow:

  • Preparation: Dissolve 2-bromo-2-methylpropanoic acid (10 mmol) in the target nucleophilic solvent (e.g., 20 mL

    
     for hydrolysis).
    
  • Addition: Cool the solution to 0°C. Add

    
     (6 mmol) portion-wise over 15 minutes. Note: The solution will darken as silver salts form.
    
  • Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (stain with Bromocresol Green for acids) or

    
     NMR (disappearance of methyl singlet at 
    
    
    1.9, appearance of shifted methyls).
  • Work-up: Filter the mixture through a Celite pad to remove the gray/black AgBr precipitate.

  • Isolation: Acidify the filtrate with 1M HCl to pH 2. Extract with Ethyl Acetate (3x). Dry over

    
     and concentrate.
    

Self-Validation:

  • Success: Formation of a heavy precipitate (AgBr).

  • Failure: No precipitate indicates lack of ionization.

Protocol B: Phase Transfer Catalyzed (PTC) Substitution

Application: Introduction of Carbon, Nitrogen (Azide), or Sulfur nucleophiles where silver is too expensive or incompatible. Substrate Note: This works best on esters to prevent the carboxylate from consuming the alkylating agent, or requires 2 equivalents of base for the free acid.

Reagents:

  • Substrate: Ethyl 2-bromo-2-methylpropanoate (1.0 eq)

  • Nucleophile:

    
     (Azide) or 
    
    
    (Thiol) (1.5 eq)
  • Catalyst: Tetrabutylammonium bromide (TBAB) (10 mol%)

  • Solvent: Toluene / Water (biphasic system)

Workflow:

PTCWorkflowStep1Dissolve Substrate in TolueneDissolve Nucleophile in WaterStep2Add TBAB Catalyst (10 mol%)Step1->Step2Step3Vigorous Stirring (1000 RPM)Reflux 4-12hStep2->Step3Step4Phase SeparationStep3->Step4Step5Organic Layer: Wash & DryStep4->Step5

Figure 2: Biphasic Phase Transfer Catalysis workflow.

  • Setup: In a round-bottom flask, dissolve the bromo-ester in Toluene.

  • Aqueous Phase: Dissolve Sodium Azide (

    
    ) in a minimum volume of water.
    
  • Catalysis: Add TBAB. The catalyst transfers the nucleophile (

    
    ) into the organic layer as a "naked" anion, highly reactive due to lack of hydration.
    
  • Reaction: Reflux with vigorous stirring. The elevated temperature is required here compared to Ag-mediated methods, but the non-polar solvent suppresses elimination.

  • Work-up: Separate phases. Wash organic layer with water/brine. Concentrate.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
High Alkene Content Basicity too high or Temp too highSwitch to Ag-mediated protocol at lower temp. Use weaker base (

instead of NaOH).
No Reaction (PTC) Poor stirring or catalyst poisoningIncrease RPM (PTC is diffusion limited). Ensure catalyst is compatible with nucleophile.
Lactone Polymerization

-Lactone opened by another carboxylate
Dilute reaction mixture to favor reaction with solvent/external nucleophile over intermolecular polymerization.

References

  • Mechanism of

    
    -Lactone Formation: 
    
    • Winstein, S., & Grunwald, E. (1948). The Role of Neighboring Groups in Replacement Reactions. Journal of the American Chemical Society.
    • (Canonical reference for NGP).

  • Silver-Promoted Substitution

    • Mizuta, S., et al. (2021).[1] Silver-Promoted Fluorination Reactions of

      
      -Bromoamides.[1] Chemistry – A European Journal.
      
    • (Demonstrates the Ag-mediated aziridinone/lactone pathway).

  • Synthesis of Hindered Amino Acids

    • Tan, X., et al. (2017).[2] Silver-Catalyzed Decarboxylative Bromination...[3][4] (Context on Ag interaction with carboxylic acids).

  • General Nucleophilic Substitution Data

    • Master Organic Chemistry.

Application Note: Optimized Hell-Volhard-Zelinsky Bromination of 3,3-Dimethylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details an optimized protocol for the


-bromination of 3,3-dimethylbutanoic acid  (also known as tert-butylacetic acid) via the Hell-Volhard-Zelinsky (HVZ) reaction. While the HVZ reaction is a classical transformation, the specific steric architecture of the neopentyl backbone in 3,3-dimethylbutanoic acid presents unique kinetic challenges. The bulky tert-butyl group at the 

-position retards the rate-determining enolization step, requiring modified thermal profiles and catalyst stoichiometry compared to linear substrates like hexanoic acid.

This guide provides a scalable, high-purity methodology suitable for drug discovery intermediates (e.g., peptidomimetics,


-secretase inhibitors) where this moiety serves as a sterically constrained building block.

Scientific Foundation & Mechanistic Insight

The Steric Paradox

3,3-dimethylbutanoic acid possesses a unique structural duality:

  • Kinetic Hindrance: The bulky tert-butyl group adjacent to the

    
    -methylene creates significant steric crowding. This impedes the formation of the planar enol intermediate required for bromination.
    
  • Thermodynamic Stability: Unlike linear fatty acids, this substrate lacks

    
    -hydrogens. This eliminates the risk of 
    
    
    
    -elimination to form
    
    
    -unsaturated acids, a common side reaction in high-temperature halogenations.
The Catalytic Cycle

The reaction does not proceed on the free acid.[1] It requires the in situ generation of an acyl bromide, which enolizes 10


–10

times faster than the acid. The cycle relies on a critical ligand exchange step where the product (

-bromoacyl bromide) reacts with the starting material to propagate the cycle.

Figure 1: Mechanistic Pathway of HVZ Bromination

HVZ_Mechanism Acid 3,3-Dimethylbutanoic Acid AcylBr Acyl Bromide (Intermediate) Acid->AcylBr Activation PBr3 Cat. PBr3 PBr3->AcylBr Enol Enol Tautomer AcylBr->Enol Tautomerization (Slow Step) BromoAcyl α-Bromo Acyl Bromide Enol->BromoAcyl Bromination Br2 Br2 Br2->BromoAcyl BromoAcyl->AcylBr Ligand Exchange (w/ Acid) Product α-Bromo-3,3- dimethylbutanoic Acid BromoAcyl->Product Hydrolysis (Quench)

Caption: The catalytic cycle highlights the acyl bromide activation. The dashed blue line represents the ligand exchange vital for catalytic turnover.

Optimization Parameters

Catalyst Selection: PBr vs. Red Phosphorus

While classical protocols use Red Phosphorus (P


) and Br

to generate PBr

in situ, this is suboptimal for 3,3-dimethylbutanoic acid due to the heterogeneous nature of P

and difficulty in controlling exact stoichiometry.
  • Recommendation: Use neat, liquid Phosphorus Tribromide (PBr

    
    ) .
    
  • Rationale: Direct PBr

    
     addition ensures immediate homogeneity and precise kinetic control, essential for overcoming the steric barrier of the tert-butyl group.
    
Stoichiometry & Thermal Management

For unhindered acids, 0.05 eq of PBr


 suffices. For 3,3-dimethylbutanoic acid, the ligand exchange (Step 5 in mechanism) is sterically impeded.
  • Optimized Loading: Increase catalyst loading to 0.15 – 0.20 eq .

  • Temperature: The reaction requires a "hard" initiation. The mixture must be heated to 85–90°C to drive enolization.

Detailed Experimental Protocol

Reagents & Equipment
  • Substrate: 3,3-dimethylbutanoic acid (purity >98%).

  • Bromine (Br

    
    ):  Dry, reagent grade. Caution: Highly Toxic/Corrosive. [2]
    
  • Catalyst: Phosphorus Tribromide (PBr

    
    ), 99%.
    
  • Apparatus: 3-neck round bottom flask, reflux condenser, pressure-equalizing addition funnel, caustic scrubber (NaOH) for HBr gas.

Step-by-Step Methodology
Phase 1: Activation (Acyl Bromide Formation)
  • Setup: Flame-dry the glassware under Argon/Nitrogen flow. Connect the condenser outlet to the NaOH scrubber trap.

  • Charging: Charge 3,3-dimethylbutanoic acid (11.6 g, 100 mmol) into the flask. The substrate is a liquid (MP ~6°C) or low-melting solid; if solid, melt gently.

  • Catalyst Addition: Add PBr

    
     (1.9 mL, 20 mmol, 0.2 eq) dropwise.
    
    • Observation: Slight exotherm and evolution of HBr fumes.

  • Initial Heating: Heat the mixture to 80°C for 30 minutes. This ensures complete conversion of the catalytic amount of acid to the acyl bromide.

Phase 2: Bromination (The HVZ Reaction)[3][4]
  • Bromine Addition: Place Br

    
     (5.4 mL, 105 mmol, 1.05 eq) in the addition funnel.
    
  • Initiation: Add the first 10% of Br

    
     rapidly.
    
    • Visual Cue: The deep red color should persist initially. Wait for the color to fade or HBr evolution to intensify, signaling the consumption of Br

      
       by the enol.
      
    • Troubleshooting: If no reaction occurs after 10 mins, raise temp to 95°C briefly or add a trace of iodine (I

      
      ) as a radical initiator (though HVZ is ionic, trace radicals can help clear impurities inhibiting the reaction).
      
  • Sustained Reaction: Once initiation is confirmed, add the remaining Br

    
     dropwise over 2–3 hours while maintaining temperature at 85–90°C .
    
    • Note: The reaction is slower than with linear acids. Do not rush addition; accumulation of unreacted Br

      
       can lead to a runaway exotherm.
      
  • Post-Reaction Cook: After addition, stir at 90°C for an additional 2 hours.

    • Endpoint: Solution should be light orange/yellow (excess Br

      
       boiled off or consumed).
      
Phase 3: Workup (Hydrolysis)[5]
  • Cooling: Cool the reaction mixture to 0–5°C (ice bath).

  • Quenching: EXTREME CAUTION. Add water (20 mL) dropwise.

    • Chemistry: This hydrolyzes the

      
      -bromo acyl bromide back to the 
      
      
      
      -bromo acid.[6][7] Violent HBr evolution will occur.
    • Alternative: If the methyl ester is desired, quench with Methanol instead of water.[8]

  • Extraction: Dilute with Dichloromethane (DCM) or Ethyl Acetate. Wash with NaHSO

    
     (aq) to remove residual bromine (decolorization).
    
  • Purification: Dry organic layer over MgSO

    
    , filter, and concentrate. Recrystallize from Hexane/EtOAc if solid, or distill under high vacuum if liquid (BP will be significantly higher than starting material).
    

Data Analysis & Quality Control

Expected Results
ParameterValue / Description
Physical State Off-white solid or viscous oil (MP increases with purity)
Yield 85 – 92% (Optimized)
Major Impurity Unreacted starting material (if temp too low)
NMR Interpretation

The shift of the


-protons is the primary diagnostic tool.
  • Starting Material (

    
    H NMR):  Singlet at 
    
    
    
    2.2 ppm (2H, -CH
    
    
    -).
  • Product (

    
    H NMR):  Singlet at 
    
    
    
    4.2 – 4.5 ppm (1H, -CH Br-).
    • Note: The splitting pattern remains a singlet because the adjacent tert-butyl group has no protons to couple with. This makes integration critical for determining conversion.

Safety & Hazard Management

  • Hydrogen Bromide (HBr): The reaction generates stoichiometric quantities of HBr gas. It is corrosive to lungs and metal. Mandatory: Use a scrubber containing 10-20% NaOH solution. Do not rely solely on a fume hood.

  • Phosphorus Tribromide (PBr

    
    ):  Reacts violently with water to produce HBr and H
    
    
    
    PO
    
    
    . Quench all glassware in a dedicated waste container before washing.
  • Bromine (Br

    
    ):  Causes severe chemical burns.[9] Double-glove (Nitrile/Laminate) and keep sodium thiosulfate solution nearby for immediate neutralization of spills.
    

References

  • Mechanism & Kinetics: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley. (Section: Halogenation of Carboxylic Acids).

  • Practical Protocol: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman.

    
    -bromo acids). 
    
  • Substrate Specifics: "3,3-Dimethylbutyric acid properties and safety." PubChem Database. National Library of Medicine.

  • Catalytic Improvements: "Hell-Volhard-Zelinsky Reaction." Organic Chemistry Portal.

  • Safety Protocols: "Hydrogen Bromide Safety Data Sheet." Airgas.

Sources

Preparation of chiral depsipeptides using (S)-2-bromo-3,3-dimethylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: Stereoselective Preparation of Chiral Depsipeptides using (S)-2-bromo-3,3-dimethylbutanoic acid

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Depsipeptides, which are peptides containing at least one ester bond in place of an amide bond, represent a significant class of natural and synthetic compounds with a wide array of biological activities, including antimicrobial, anticancer, and immunosuppressive properties.[1][2] Their synthesis, particularly with precise stereochemical control, is a critical challenge in medicinal chemistry and drug development.[3][4] This application note provides a detailed guide to the stereoselective synthesis of chiral depsipeptides utilizing (S)-2-bromo-3,3-dimethylbutanoic acid as a key chiral building block. We present the rationale for this strategy, a validated protocol for the synthesis of the bromo-acid from the corresponding α-amino acid, and a comprehensive, step-by-step methodology for its coupling to a hydroxy-amino acid to form the depsipeptide linkage. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure robust and reproducible results.

Scientific Principles & Strategic Rationale

The Depsipeptide Bond: A Bioisostere with Unique Properties

The replacement of an amide bond with an ester bond (a depside linkage) fundamentally alters the physicochemical properties of a peptide backbone. While stereoelectronically similar to the amide bond, the ester linkage lacks a hydrogen bond donor and possesses a different dipole moment and rotational barrier.[5] These modifications can lead to:

  • Enhanced Proteolytic Stability: Ester bonds are generally more resistant to cleavage by proteases compared to amide bonds, increasing the in vivo half-life of the peptide.[3]

  • Improved Membrane Permeability: The removal of a hydrogen bond donor can reduce the polarity of the molecule, potentially improving its ability to cross cell membranes.

  • Conformational Constraints: The distinct geometry of the ester bond can impose specific conformational preferences on the peptide backbone, locking it into a bioactive conformation.[6]

(S)-2-bromo-3,3-dimethylbutanoic acid: A Chiral Building Block for Stereocontrol

The use of α-halo acids is a powerful strategy for forming ester bonds in depsipeptide synthesis. (S)-2-bromo-3,3-dimethylbutanoic acid, derived from the non-proteinogenic amino acid (S)-tert-Leucine, is a particularly advantageous building block for several reasons:

  • Stereochemical Integrity: The synthesis from the parent amino acid proceeds with retention of configuration, providing a reliable source of the enantiomerically pure (S)-bromo acid.[7] This chirality is then directly transferred to the final depsipeptide product.

  • High Reactivity: The bromine atom is an excellent leaving group, facilitating nucleophilic substitution by a hydroxyl group under relatively mild conditions.

  • Steric Hindrance: The bulky tert-butyl group is a unique feature. Sterically demanding residues can protect the adjacent ester bond from non-specific hydrolysis by esterases.[8] Furthermore, this steric bulk can significantly influence the peptide's secondary structure and its interaction with biological targets.

The core of the coupling reaction is a classic Williamson ether synthesis-type reaction, proceeding via an S\textsubscript{N}2 mechanism. The hydroxyl group of a serine, threonine, or other hydroxy acid is deprotonated by a mild base to form an alkoxide, which then acts as the nucleophile to displace the bromide from the chiral bromo-acid.

Synthesis of Chiral Building Block: (S)-2-bromo-3,3-dimethylbutanoic acid

This protocol is adapted from the well-established method of converting α-amino acids to α-bromo acids with retention of stereochemistry via diazotization.[7][9]

Experimental Workflow: Synthesis of Chiral Bromo-Acid

cluster_0 Synthesis of (S)-2-bromo-3,3-dimethylbutanoic acid start (S)-tert-Leucine step1 Dissolve in aq. HBr and KBr solution start->step1 step2 Cool to 0°C (Ice Bath) step1->step2 step3 Slow, dropwise addition of aq. NaNO2 step2->step3 step4 Stir at 0°C, then RT (Monitor N2 evolution) step3->step4 step5 Reaction Quench & Extraction with Ether step4->step5 step6 Dry, Concentrate & Purify (Chromatography) step5->step6 end Product: (S)-2-bromo-3,3-dimethylbutanoic acid step6->end

Caption: Workflow for bromo-acid synthesis.

Detailed Protocol

Materials:

  • (S)-tert-Leucine

  • Potassium bromide (KBr)

  • 48% Hydrobromic acid (HBr)

  • Sodium nitrite (NaNO₂)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

  • Deionized water

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve potassium bromide (3.0 eq) in a 2.5 M aqueous solution of hydrobromic acid.

  • Add (S)-tert-Leucine (1.0 eq) to the stirred solution.

  • Cool the flask to 0 °C in an ice-water bath.

  • Diazotization: Dissolve sodium nitrite (2.5 eq) in deionized water. Add this solution dropwise to the cooled, vigorously stirred reaction mixture over a period of 60-90 minutes. Causality Note: Slow addition is critical to control the exothermic reaction and prevent the formation of hazardous diazonium species buildup and unwanted side reactions.

  • Reaction: After the addition is complete, stir the mixture at 0 °C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 12-16 hours. Vigorous gas (N₂) evolution will be observed initially.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Extract the aqueous phase three times with diethyl ether.

  • Combine the organic extracts and wash sequentially with deionized water and saturated brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the pure (S)-2-bromo-3,3-dimethylbutanoic acid.

Expected Data
ParameterExpected Value
Yield 75-85%
Appearance Colorless to pale yellow oil
Enantiomeric Excess >98% (determined by chiral HPLC/GC)
¹H NMR (CDCl₃) δ ~4.2 (s, 1H, α-H), 1.1 (s, 9H, t-Bu) ppm
MS (ESI-) m/z [M-H]⁻ calculated for C₆H₁₀BrO₂⁻

Preparation of a Chiral Didepsipeptide

This protocol details the coupling of the synthesized (S)-2-bromo-3,3-dimethylbutanoic acid with an N-terminally protected L-Threonine methyl ester. The key to this esterification is the pre-formation of a cesium alkoxide of the threonine side-chain hydroxyl, which enhances its nucleophilicity for the S\textsubscript{N}2 displacement.[5]

Experimental Workflow: Depsipeptide Bond Formation

cluster_1 Depsipeptide Coupling Protocol start N-Fmoc-L-Thr-OMe & Cesium Carbonate (Cs2CO3) step1 Stir in dry DMF (Formation of Cesium Alkoxide) start->step1 step2 Add (S)-2-bromo-3,3- dimethylbutanoic acid (in DMF) step1->step2 step3 Stir at RT overnight (Monitor by TLC/LC-MS) step2->step3 step4 Dilute with EtOAc Wash with water & brine step3->step4 step5 Dry, Concentrate & Purify (Chromatography) step4->step5 end Product: Protected Chiral Didepsipeptide step5->end

Caption: Workflow for depsipeptide synthesis.

Detailed Protocol

Materials:

  • N-Fmoc-L-Threonine methyl ester

  • (S)-2-bromo-3,3-dimethylbutanoic acid (from Part 2)

  • Cesium carbonate (Cs₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized water, Brine

Procedure:

  • Alkoxide Formation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Fmoc-L-Threonine methyl ester (1.0 eq) and anhydrous cesium carbonate (0.6 eq). Causality Note: Using slightly sub-stoichiometric Cs₂CO₃ ensures that the primary nucleophile is the more reactive secondary alkoxide from the threonine side-chain, rather than a carboxylate formed from any potential hydrolysis of the methyl ester.

  • Add anhydrous DMF and stir the suspension at room temperature for 1 hour.

  • Coupling Reaction: Dissolve (S)-2-bromo-3,3-dimethylbutanoic acid (1.2 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting threonine derivative is consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic phase three times with water and once with brine to remove DMF and inorganic salts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure, protected didepsipeptide.

Mechanism of Depsipeptide Bond Formation

Caption: Mechanism of S\textsubscript{N}2 ester bond formation.

Expected Data & Characterization
ParameterExpected Value
Yield 60-75%
Appearance White solid or viscous oil
Diastereomeric Ratio >98:2 (determined by ¹H NMR or chiral HPLC)
¹H NMR (CDCl₃) Diagnostic peaks: Shift of Thr β-H; appearance of new α-H from bromo-acid moiety (~4.1 ppm) and t-Bu singlet (~1.0 ppm).
MS (ESI+) m/z [M+Na]⁺ calculated for C₃₁H₃₃NO₇Na

Conclusion and Further Applications

This application note details a robust and stereocontrolled method for the synthesis of chiral depsipeptides using (S)-2-bromo-3,3-dimethylbutanoic acid. The protocols for both the synthesis of the chiral building block and its subsequent coupling are optimized for high yield and stereochemical fidelity. This strategy provides a reliable pathway for introducing sterically hindered, chiral ester linkages into peptide backbones, a valuable tool for researchers in drug discovery aiming to enhance peptide stability and modulate biological activity. The resulting depsipeptide fragments can be further elaborated using standard solution-phase or solid-phase peptide synthesis (SPPS) techniques to construct complex bioactive molecules.[10]

References

  • Depsipeptide Synthesis. Springer Nature Experiments.[Link]

  • Nguyen, M. M., Ong, N., & Suggs, L. (2013). A general solid phase method for the synthesis of depsipeptides. RSC Publishing.[Link]

  • Khavinson, V. K., Lin’kova, N. S., & Umnov, R. S. (2024). The First Reciprocal Activities of Chiral Peptide Pharmaceuticals: Thymogen and Thymodepressin, as Examples. MDPI.[Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols.[Link]

  • Chiral auxiliary. Wikipedia.[Link]

  • Coin, I., et al. (2006). Depsipeptide methodology for solid-phase peptide synthesis: Circumventing side reactions and development of an automated technique via depsidipeptide units. Journal of Peptide Science.[Link]

  • Synthesis of Depsipeptides. Thieme Chemistry.[Link]

  • Alonzo, D. A., et al. (2022). Biosynthesis of depsipeptides, or Depsi: The peptides with varied generations. Wiley Online Library.[Link]

  • Nguyen, M. M., Ong, N., & Suggs, L. (2013). A general solid phase method for the synthesis of depsipeptides. ResearchGate.[Link]

  • Asymmetric Synthesis. University of York.[Link]

  • Hruby, V. J., & Qian, X. Approaches to the Asymmetric Synthesis of Unusual Amino Acids. American Chemical Society.[Link]

  • de Figueiredo, R. M. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed.[Link]

  • Bionda, N., & Cudic, P. (2012). Depsipeptide synthesis. PubMed.[Link]

  • Evans, D. A., Helmchen, G., & Rüping, M. Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate.[Link]

  • Chan, K. H., et al. (2022). Protection-Free Strategy for the Synthesis of Boro-Depsipeptides in Aqueous Media under Microwave-Assisted Conditions. MDPI.[Link]

  • Bionda, N., et al. (2011). Cyclic Lipodepsipeptides in Novel Antimicrobial Drug Discovery. SciSpace.[Link]

  • DIETHYL (2S,3R)-2-(N-tert-BUTOXYCARBONYL)AMINO- 3-HYDROXYSUCCINATE. Organic Syntheses.[Link]

  • Weir, C., et al. (2023). Factors influencing on-resin depsipeptide bond formation: Case studies on daptomycin- and brevicidine-derived sequences. ResearchGate.[Link]

  • Kramer, R. A., et al. (2012). Synthesis of szentiamide, a depsipeptide from entomopathogenic Xenorhabdus szentirmaii with activity against Plasmodium falciparum. Beilstein Journal of Organic Chemistry.[Link]

  • Souers, A. J., et al. (1999). Preparation of Enantioenriched α-Bromo Acids Incorporating Diverse Functionality. Synthesis.[Link]

  • Weir, C., et al. (2023). Factors influencing on-resin depsipeptide bond formation: case studies on daptomycin- and brevicidine-derived sequences. Organic & Biomolecular Chemistry.[Link]

  • Alonzo, D. A. (2021). Structural and functional studies of cyclic depsipeptide biosynthesis. McGill University.[Link]

  • Amaro, R. E., et al. (2018). The Significance of Chirality in Drug Design and Development. MDPI.[Link]

  • Kar, S., et al. (2025). Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications. MDPI.[Link]

  • Tanasova, M., et al. (2012). Synthesis, Screening and Hit Optimization of Stereochemically Diverse Combinatorial Libraries of Peptide Tertiary Amides. PubMed Central.[Link]

  • Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses.[Link]

  • Toth, G., & Murphy, R. F. (2001). Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides. PubMed.[Link]

  • Wang, Y., et al. (2016). Stereoselectively synthesis and structural confirmation of dehydrodipeptides with dehydrobutyrine. ResearchGate.[Link]

  • Brion, A., et al. (2024). Stereoselective strategies to access spirotetronate natural products. Comptes Rendus Chimie.[Link]

Sources

Troubleshooting & Optimization

Overcoming steric hindrance in SN2 reactions of (S)-2-Bromo-3,3-dimethylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: SN2 Reactions of Sterically Hindered Substrates

Topic: Overcoming Steric Hindrance in SN2 Reactions of (S)-2-Bromo-3,3-dimethylbutanoic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction for the Senior Application Scientist

Welcome to our dedicated technical guide for navigating the challenges associated with nucleophilic substitution on sterically demanding substrates, specifically focusing on (S)-2-Bromo-3,3-dimethylbutanoic acid. This molecule presents a classic case of steric hindrance at the β-position, where the bulky tert-butyl group significantly impedes the required backside attack for a standard SN2 reaction. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to provide both a deep mechanistic understanding and actionable, field-proven solutions to drive your research forward.

Troubleshooting Guide & FAQs

Q1: Why is my SN2 reaction with (S)-2-Bromo-3,3-dimethylbutanoic acid failing or proceeding at an impractically slow rate?

A1: The primary obstacle is significant steric hindrance. The SN2 (Substitution Nucleophilic Bimolecular) reaction mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group—a pathway known as "backside attack".[1][2][3] In your substrate, the electrophilic carbon (C2) is adjacent to a carbon (C3) bearing a large tert-butyl group. This structure is analogous to a neopentyl halide.

The bulky tert-butyl group acts as a massive physical barrier, effectively shielding the backside of the electrophilic carbon.[4][5][6] This steric congestion destabilizes the five-coordinate transition state that is characteristic of an SN2 reaction, dramatically increasing the activation energy and thus drastically reducing the reaction rate.[7][8][9] For practical purposes, substrates with significant steric hindrance at the carbon adjacent to the reaction center, like neopentyl systems, are often considered nearly inert to direct SN2 reactions under standard conditions.[10]

Fig 1. Steric Hindrance in SN2 Reaction cluster_substrate (S)-2-Bromo-3,3-dimethylbutanoic acid C_alpha C_beta C_alpha->C_beta Br Br C_alpha->Br Leaving Group COOH COOH C_alpha->COOH H_alpha H C_alpha->H_alpha tBu t-Bu (Steric Shield) C_beta->tBu Nu Nu: Nu->C_alpha Backside Attack Blocked

Caption: Steric hindrance from the t-butyl group blocks nucleophilic attack.

Q2: How can I optimize my reaction conditions to favor the SN2 pathway?

A2: While challenging, optimizing several key parameters can help overcome the high activation energy barrier. The goal is to maximize the reactivity of your nucleophile while minimizing competing side reactions.

  • Solvent Selection: This is arguably the most critical factor. Use a polar aprotic solvent. Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetone are ideal.[11] These solvents effectively solvate the counter-ion of the nucleophile but do not form a strong "solvent cage" around the nucleophile itself, leaving it highly reactive.[7] In contrast, polar protic solvents (like water, methanol, or ethanol) will hydrogen-bond with the nucleophile, stabilizing it and severely reducing its nucleophilicity, which slows down SN2 reactions.[5][7][12]

  • Temperature Control: Increasing the temperature provides more kinetic energy to the reacting molecules, helping them overcome the activation energy barrier imposed by steric hindrance.[13] However, this must be done cautiously. Elimination (E2) reactions are also accelerated by heat, often more so than substitution reactions.[14][15] Therefore, a moderate increase in temperature is recommended. Monitor the reaction closely for the formation of elimination byproducts.

  • Nucleophile Choice: A strong, yet minimally bulky, nucleophile is preferred. For instance, the azide ion (N₃⁻) is an excellent nucleophile for SN2 reactions as it is linear and slender, minimizing steric clashes. Highly basic and bulky nucleophiles (e.g., potassium tert-butoxide) will strongly favor the E2 elimination pathway.

Q3: My reaction is producing a significant amount of 3,3-dimethylbut-1-enoic acid. How can I suppress this E2 elimination byproduct?

A3: The formation of an alkene indicates that the E2 (Elimination Bimolecular) pathway is competing with your desired SN2 reaction. This is very common for sterically hindered secondary halides.[14]

To favor SN2 over E2:

  • Lower the Temperature: Elimination reactions generally have a higher activation energy and are more entropically favored than substitution reactions. Thus, increasing the temperature will almost always increase the proportion of the elimination product.[14][15] Try running your reaction at the lowest temperature that still provides a reasonable reaction rate.

  • Use a Less Basic Nucleophile: The E2 mechanism requires the nucleophile to act as a base, abstracting a proton. If your desired transformation allows for it, choose a nucleophile that is a strong nucleophile but a weak base. Azide (N₃⁻) and cyanide (CN⁻) are good examples.

  • Avoid Bulky Bases/Nucleophiles: As mentioned, bulky reagents will preferentially act as bases at the more accessible proton on the α-carbon rather than as nucleophiles at the sterically shielded β-carbon.

Parameter To Favor SN2 (Substitution) Condition that Favors E2 (Elimination) Rationale
Temperature Lower to Moderate (e.g., 25-50 °C)High (e.g., >80 °C)Elimination has a higher activation energy and is entropically favored at higher temperatures.[14][15]
Solvent Polar Aprotic (DMF, DMSO)Polar aprotic solvents enhance nucleophilicity, which is crucial for the SN2 pathway.[11][16]
Nucleophile Strong, non-bulky, weakly basic (e.g., N₃⁻, CN⁻)Strong, bulky base (e.g., t-BuOK)Bulky reagents are sterically hindered from attacking the carbon center and will instead abstract a proton.
Q4: If the reaction proceeds via an SN2 mechanism, what will be the stereochemical outcome?

A4: The SN2 reaction is stereospecific and proceeds with a complete inversion of configuration at the chiral center.[1][3] This phenomenon is known as the Walden Inversion .[17][18][19][20] The nucleophile attacks the carbon atom from the side opposite the leaving group, causing the other three substituents to "flip" like an umbrella in the wind.

Therefore, starting with (S) -2-Bromo-3,3-dimethylbutanoic acid, the resulting product will have the (R) configuration.

Recommended Protocol: Synthesis of (R)-2-Azido-3,3-dimethylbutanoic acid

This protocol provides a practical example of applying the principles discussed above to achieve a successful substitution on this challenging substrate. The use of sodium azide as a strong, non-bulky nucleophile in a polar aprotic solvent is key. This product is a valuable intermediate for synthesizing the corresponding α-amino acid.[21][22][23]

Materials & Equipment:

  • (S)-2-Bromo-3,3-dimethylbutanoic acid

  • Sodium azide (NaN₃) - Caution: Highly toxic and potentially explosive. Handle with extreme care.

  • Dimethylformamide (DMF), anhydrous

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser and heating mantle

  • Standard glassware for aqueous workup and extraction

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

Step-by-Step Procedure:

  • Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-2-Bromo-3,3-dimethylbutanoic acid (1.0 eq) in anhydrous DMF.

  • Addition of Nucleophile: Add sodium azide (NaN₃, approx. 1.5-2.0 eq) to the solution. Adding a slight excess ensures the reaction goes to completion.

  • Reaction: Stir the mixture at a moderately elevated temperature (e.g., 50-60 °C). Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS). The reaction may require several hours to 24 hours due to the substrate's steric hindrance.

  • Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a separatory funnel containing water.

  • Workup - Extraction: Extract the aqueous layer multiple times with diethyl ether or ethyl acetate.

  • Workup - Washing: Combine the organic layers and wash with water, then with brine. A wash with saturated NaHCO₃ solution may be necessary to remove any unreacted starting material (acid).

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄. Filter the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product, (R)-2-Azido-3,3-dimethylbutanoic acid.

  • Purification: The crude product can be further purified by column chromatography if necessary.

G A 1. Dissolve Substrate in anhydrous DMF B 2. Add Sodium Azide (NaN3) A->B C 3. Heat moderately (50-60°C) & Monitor Progress (TLC) B->C D 4. Cool & Quench with Water C->D E 5. Extract with Et2O or EtOAc D->E F 6. Wash Organic Layer (H2O, Brine) E->F G 7. Dry & Concentrate F->G H 8. Purify (Chromatography) G->H

Caption: Experimental workflow for the azidation of the hindered substrate.

References

  • Title: Walden inversion - Grokipedia Source: Grokipedia URL
  • Title: Walden Inversion Reaction - BYJU'S Source: BYJU'S URL: [Link]

  • Title: Walden inversion - L.S.
  • Title: 11.3: Characteristics of the SN2 Reaction - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps Source: Chemistry Steps URL: [Link]

  • Title: The SN2 Reaction Mechanism - Master Organic Chemistry Source: Master Organic Chemistry URL: [Link]

  • Title: Chem 260 SN2 Handout 2013 Source: University of Massachusetts Boston URL
  • Title: What is the effect of solvent on SN2? - Quora Source: Quora URL: [Link]

  • Title: Steric effects and solvent effects on SN2 reactions - PubMed Source: PubMed URL: [Link]

  • Title: 10.4: Effect of sterics on Sn2 reactions - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: 11.
  • Title: SN2 reaction - Wikipedia Source: Wikipedia URL: [Link]

  • Title: How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers - ACS Publications Source: ACS Publications URL: [Link]

  • Title: SN1 vs E1 and SN2 vs E2 : The Temperature - Master Organic Chemistry Source: Master Organic Chemistry URL: [Link]

  • Title: SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. Source: The Chemistry Notes URL: [Link]

  • Title: SN2 Reaction Mechanism - Chemistry Steps Source: Chemistry Steps URL: [Link]

  • Title: Can you explain in detail why increasing temperature also increases the rate of reaction, using activation energy and steric effect in the answer? - CK-12 Source: CK-12 Foundation URL: [Link]

  • Title: How does temperature affect SN1 and SN2 reactions? - Filo Source: Filo URL: [Link]

  • Title: Factors Affecting SN1 & SN2 Reactions | PDF - Scribd Source: Scribd URL: [Link]

  • Title: The Most Annoying Exceptions in Org 1 (Part 2) - Master Organic Chemistry Source: Master Organic Chemistry URL: [Link]

  • Title: NUCLEOPHILIC SUBSTITUTION REACTIONS - St.
  • Title: 26.4: Synthesis of Amino Acids - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: 26.
  • Title: Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes - ACS Publications Source: ACS Publications URL: [Link]

  • Title: 24.6 Synthesis of Amines - Organic Chemistry | OpenStax Source: OpenStax URL: [Link]

  • Title: Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC Source: PMC URL: [Link]

  • Title: Alpha-substitution of carboxylic acids (video) - Khan Academy Source: Khan Academy URL: [Link]

  • Title: 22.4: Alpha Bromination of Carboxylic Acids - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy - YouTube Source: YouTube URL: [Link]

Sources

Preventing racemization during coupling of (S)-2-Bromo-3,3-dimethylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Racemization and Optimization of Enantiomeric Excess (ee%)

Ticket ID: #BR-33-DMBA-OPT Status: Open for Resolution Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely encountering difficulties in maintaining optical purity during the amide or ester coupling of (S)-2-Bromo-3,3-dimethylbutanoic acid . This substrate presents a unique "push-pull" challenge in organic synthesis:

  • Steric Hindrance: The bulky tert-butyl group at C3 retards nucleophilic attack at the carbonyl, requiring high-energy activation.

  • Electronic Lability: The electron-withdrawing bromine at C2 significantly acidifies the

    
    -proton.
    

The Core Conflict: The harsh activation required to overcome the steric bulk (Factor 1) frequently triggers the deprotonation of the


-carbon (Factor 2), leading to racemization via enolization or ketene intermediates.

This guide provides the mechanistic understanding, troubleshooting workflows, and validated protocols to resolve this conflict.

Module 1: The Mechanistic "Why" (Root Cause Analysis)

To prevent racemization, you must understand the enemy. In the case of


-bromo acids, the loss of chirality occurs through two primary pathways, both driven by base-mediated processes.
Mechanism 1: The Ketene Pathway (Dominant in Acid Chloride Methods)

When activated as an acid chloride, the


-proton becomes highly acidic. If a tertiary amine base (like Triethylamine) is present, it can eliminate HBr to form a dimethylketene  intermediate. Ketenes are planar and achiral. Subsequent attack by your nucleophile regenerates the product as a racemic mixture.
Mechanism 2: Direct Enolization (Dominant in Slow Couplings)

Even without ketene formation, the activated acyl species (e.g., mixed anhydride or active ester) can undergo reversible deprotonation at the


-carbon. The resulting enolate is planar. Reprotonation occurs randomly from either face.

Figure 1: Mechanistic pathways leading to loss of optical purity. The green path represents the target workflow; red paths indicate failure modes.

Module 2: Troubleshooting Workflow

Use this decision matrix to diagnose your specific issue.

Symptom: Low Enantiomeric Excess (ee < 90%)

Potential Cause Diagnostic Question Corrective Action
Base Strength Did you use Triethylamine (TEA) or DIEA?Switch to Collidine (TMP) or NMM. These bases are sterically hindered or weaker (pKa ~7.4), reducing

-proton abstraction [1].
Activation Temp Was activation performed at RT?Cool to -15°C. Lower temperatures kinetically favor coupling over proton abstraction.
Coupling Agent Did you use HATU/HBTU?Avoid Uronium salts. They require basic conditions (pH > 8) to function, which guarantees racemization for this substrate. Use DIC/HOBt or Acid Chloride methods.
Rxn Time Did the reaction run > 4 hours?Increase Concentration. The steric bulk slows coupling. Higher concentration (0.5M - 1.0M) forces the intermolecular coupling to outcompete the intramolecular racemization.

Figure 2: Decision tree for diagnosing low optical purity in


-bromo acid coupling.
Module 3: Optimized Protocols

These protocols are designed specifically for (S)-2-Bromo-3,3-dimethylbutanoic acid to minimize the "danger window" of racemization.

Protocol A: The "Safe" Method (Mixed Anhydride)

Best for: Small scale (<5g), coupling with valuable/complex amines.

Why it works: Uses Isobutyl Chloroformate (IBCF) . The activation is rapid at low temperatures, and the intermediate reacts quickly with amines.

  • Dissolution: Dissolve 1.0 eq of (S)-2-Bromo-3,3-dimethylbutanoic acid in dry THF (0.2 M concentration) under Nitrogen.

  • Cooling: Cool the solution to -15°C (Ice/Salt bath).

  • Base Addition: Add 1.1 eq of N-Methylmorpholine (NMM) . Note: Do not use TEA.

  • Activation: Dropwise add 1.05 eq of Isobutyl Chloroformate . Stir for exactly 5 minutes.

    • Checkpoint: A white precipitate (NMM·HCl) should form.

  • Coupling: Add 1.0 eq of your amine (pre-cooled) in one portion.

  • Warm-up: Stir at -15°C for 1 hour, then allow to warm to Room Temperature (RT) over 2 hours.

Protocol B: The "Scalable" Method (Acid Chloride)

Best for: Large scale (>10g), unreactive amines.

Why it works: Generates the highly reactive acid chloride without base, preventing the ketene pathway during activation [2].

  • Chlorination: Suspend 1.0 eq of the acid in dry DCM (Dichloromethane). Add 2-3 drops of dry DMF (Catalyst).

  • Reagent: Add 1.2 eq of Oxalyl Chloride (or Thionyl Chloride) dropwise at 0°C.

  • Reaction: Allow to warm to RT and stir until gas evolution ceases (1-2 hours).

  • Evaporation (CRITICAL): Concentrate the mixture in vacuo to remove excess chlorinating agent and HCl. Co-evaporate with dry toluene twice.

    • Result: You now have the crude acid chloride. Do not store.

  • Coupling: Dissolve the acid chloride in dry DCM. Cool to 0°C.

  • Base Trap: In a separate flask, mix your amine (1.0 eq) with 2,4,6-Collidine (1.2 eq).

  • Addition: Add the amine/base mixture to the acid chloride slowly.

    • Note: Collidine is a "non-nucleophilic" base that scavenges HCl without promoting enolization [3].

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use EDC/NHS to make an active ester? A: While standard for peptides, NHS esters of


-bromo acids are often too stable and react too slowly with hindered amines, allowing time for base-catalyzed racemization. If you must use a carbodiimide, use DIC/HOAt  (1-Hydroxy-7-azabenzotriazole). The nitrogen in the pyridine ring of HOAt provides a "neighboring group effect" that accelerates coupling, reducing the racemization window [4].

Q: My product is turning yellow/brown. Is this racemization? A: No, that is likely decomposition . The yellow color usually indicates the liberation of free Bromine (Br2) or HBr, suggesting your reaction temperature is too high or the mixture was exposed to light.


-Bromo compounds are light-sensitive. Wrap your flask in aluminum foil.

Q: Why do you recommend N-Methylmorpholine (NMM) over Diisopropylethylamine (DIEA)? A: DIEA is a stronger base. While it is hindered, it is strong enough to deprotonate the


-carbon of an activated 

-bromo acid. NMM is a weaker base (pKa ~7.4 vs 10.5 for DIEA), which is sufficient to neutralize the acid generated during coupling but insufficient to deprotonate the

-carbon [1].

Q: How do I measure the racemization (ee%)? A: Standard C18 HPLC will not separate enantiomers. You require a Chiral Stationary Phase .

  • Recommended Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane/Isopropanol (90:10 to 98:2).

  • Detection: UV at 210 nm (carbonyl absorption).

References
  • Carpino, L. A., et al. (2002). "The 2,4,6-Trimethylpyridine (Collidine) System for the Prevention of Racemization." Journal of Organic Chemistry.

  • Chemistry LibreTexts. (2024). "Alpha Bromination of Carboxylic Acids (Hell-Volhard-Zelinsky)." Chemistry LibreTexts.

  • BenchChem Technical Support. (2025). "Strategies to Prevent Racemization During Peptide Synthesis." BenchChem.[1][2]

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.

Disclaimer: These protocols are for research purposes only. Always consult the Safety Data Sheet (SDS) for (S)-2-Bromo-3,3-dimethylbutanoic acid and associated reagents before handling.

Sources

Minimizing elimination side reactions in (S)-2-Bromo-3,3-dimethylbutanoic acid substitution

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with hindered


-halo acids.

Ticket ID: TLE-SUB-001

Subject: Minimizing Elimination and Rearrangement Side Reactions Status: Open Assigned Specialist: Senior Application Scientist

Core Technical Analysis

The Steric Paradox

You are attempting a nucleophilic substitution on (S)-2-Bromo-3,3-dimethylbutanoic acid .

  • The Challenge: The

    
    -carbon is a quaternary tert-butyl group. This creates a "neopentyl-like" steric environment. While the 
    
    
    
    -carbon is secondary, the adjacent bulk severely hinders the backside attack required for
    
    
    mechanisms.
  • The "Elimination" Misconception:

    • Standard

      
       elimination requires a 
      
      
      
      -hydrogen anti-periplanar to the leaving group.[1] Your substrate has NO
      
      
      -hydrogens
      (the tert-butyl group is all methyls).
    • Diagnosis: The "elimination" products you observe are actually Rearrangement-Driven Elimination products.

    • Mechanism: The steric strain forces the reaction toward an

      
      -like ionization. The resulting secondary carbocation triggers a 1,2-methyl shift  (Wagner-Meerwein rearrangement) to form a more stable tertiary carbocation, which then undergoes elimination to form alkenes.
      
Strategic Directive

To minimize these side reactions, you must suppress carbocation formation (ionization) and force the difficult


 pathway, or utilize "Double Inversion" strategies involving neighboring group participation.

Troubleshooting Guide (Q&A)

Q1: Why is my HPLC showing significant alkene peaks despite the lack of -hydrogens?

A: You are witnessing the Neopentyl Rearrangement . Because the


 barrier is high, the bromine leaves (ionization), generating a secondary carbocation at C2. To stabilize, a methyl group from the C3 tert-butyl position migrates to C2. This creates a tertiary carbocation which now has adjacent protons available for elimination.
  • The Fix: You must suppress ionization. Increase the concentration of your nucleophile and switch to a solvent that supports nucleophilicity but does not stabilize carbocations (avoid high-dielectric protic solvents like water or methanol if possible).

Q2: I am seeing racemization (loss of ee). Is this elimination?

A: No, this is Enolization . The


-proton is acidic (pKa ~25 in esters, lower in acids). Basic nucleophiles (amines, alkoxides) can deprotonate C2, forming a planar enolate. When this reprotonates, it does so from either face, destroying your chiral purity.
  • The Fix:

    • Use Azide (

      
      )  as the nucleophile instead of amines. Azide is a "soft," linear, highly active nucleophile with low basicity, minimizing proton abstraction.
      
    • Maintain a lower temperature (

      
       to 
      
      
      
      ) to kinetically favor substitution over deprotonation.
Q3: What is the optimal solvent system to favor Substitution ( ) over Rearrangement ( )?

A: Use Polar Aprotic Solvents (DMF, DMSO, or NMP).

  • Why: These solvents solvate cations (leaving group counter-ions) well but leave the nucleophile "naked" and highly reactive. This increases the rate of

    
     attack, helping it compete against the spontaneous ionization (
    
    
    
    ) that leads to rearrangement.
  • Warning: Avoid Acetone if using Azide (potential formation of explosive gem-diazides).

Visualizing the Competing Pathways

The following diagram illustrates the bifurcation between the desired substitution and the rearrangement-elimination trap.

ReactionPathways Figure 1: Kinetic Competition between Substitution (Green) and Rearrangement-Elimination (Red). Substrate (S)-2-Bromo-3,3- dimethylbutanoic acid SN2_TS Transition State (Sterically Hindered) Substrate->SN2_TS High Conc. Nucleophile Cation_Sec 2° Carbocation (Unstable) Substrate->Cation_Sec Slow Ionization (SN1 Pathway) Product Desired Substitution Product (Inversion) SN2_TS->Product Inversion Cation_Tert 3° Carbocation (Rearranged) Cation_Sec->Cation_Tert 1,2-Methyl Shift Alkene Alkene Byproduct (Elimination) Cation_Tert->Alkene -H+ (Elimination)

Recommended Protocol: Azide Displacement Strategy

This protocol is designed to synthesize the precursor for (R)-tert-Leucine (via reduction) while minimizing elimination. We use Azide because it is small (minimizing steric clash) and non-basic (minimizing enolization).

Reagents & Parameters
ParameterSpecificationReason
Substrate (S)-2-Bromo-3,3-dimethylbutanoic acidStarting Material
Nucleophile Sodium Azide (

)
1.5 - 2.0 equivalents. High conc. forces

.
Solvent DMF (Dry) or DMSOPolar aprotic; maximizes

reactivity.
Temperature

Keep low to suppress ionization/rearrangement.
Time 12 - 24 HoursSteric hindrance requires longer reaction times.
Step-by-Step Methodology
  • Preparation: Dissolve (S)-2-Bromo-3,3-dimethylbutanoic acid (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Nucleophile Addition: Add Sodium Azide (

    
    , 1.5 eq) in a single portion.
    
    • Note: Ensure the system is under inert atmosphere (

      
       or Ar) to prevent moisture ingress (water can act as a competing weak nucleophile leading to racemization).
      
  • Reaction: Stir vigorously at room temperature.

    • Monitoring: Monitor via TLC or LC-MS. Look for the disappearance of the bromide. If the reaction stalls, increase temperature cautiously to

      
      , but be aware that rearrangement risk increases with T.
      
  • Quench: Pour the mixture into ice-water. Acidify slightly to pH 2-3 with dilute HCl (if working with the free acid) to protonate the carboxylate.

  • Extraction: Extract with Ethyl Acetate. The organic layer contains the

    
    -azido acid.
    
  • Purification: Recrystallization is preferred over column chromatography to avoid decomposing the thermally sensitive azido group.

Outcome Verification
  • Desired Product: (R)-2-Azido-3,3-dimethylbutanoic acid (Inversion of configuration).

  • Byproduct Check: Check NMR for vinylic protons (5.0 - 6.0 ppm). Their presence indicates the methyl shift/elimination pathway occurred.

References

  • Mechanism of Neopentyl Substitution

    • Title: Steric Effects in Nucleophilic Substitution.[2][3]

    • Source: LibreTexts Chemistry.
    • URL:[Link]

  • Synthesis of tert-Leucine via Azidation

    • Title: Synthesis of enantiomerically pure tert-leucine.[4]

    • Source: ChemicalBook (L-tert-Leucine Data).[5]

  • Elimination in Hindered Halides

    • Title: Elimination Reaction - Haloalkanes (E2 vs Rearrangement).
    • Source: CK-12 Found
    • URL:[Link]

Sources

Purification strategies for (S)-2-Bromo-3,3-dimethylbutanoic acid from racemic mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (S)-2-Bromo-3,3-dimethylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the resolution of this chiral molecule. The following question-and-answer format addresses specific experimental issues with a focus on the underlying scientific principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Diastereomeric Salt Resolution

Question 1: What is the most common and reliable method for resolving racemic 2-Bromo-3,3-dimethylbutanoic acid on a preparative scale?

The most prevalent and industrially scalable method for resolving racemic 2-Bromo-3,3-dimethylbutanoic acid is through the formation of diastereomeric salts using a chiral resolving agent, followed by fractional crystallization.[1][2] This technique leverages the different physical properties, such as solubility, between the resulting diastereomers.[3][4]

A widely used and effective resolving agent for this purpose is an enantiomerically pure chiral amine, such as (R)-(+)-α-phenylethylamine or (S)-(-)-α-phenylethylamine.[5] The carboxylic acid group of the racemic mixture reacts with the chiral amine to form a pair of diastereomeric salts:

  • (R)-2-Bromo-3,3-dimethylbutanoic acid + (R)-α-phenylethylamine → (R,R)-diastereomeric salt

  • (S)-2-Bromo-3,3-dimethylbutanoic acid + (R)-α-phenylethylamine → (S,R)-diastereomeric salt

These diastereomeric salts possess distinct solubilities in a given solvent system, allowing for their separation by careful crystallization.[6][7]

Question 2: I'm not getting any crystal formation after adding the chiral amine to my racemic acid. What could be the issue?

Several factors can hinder crystallization. Here's a troubleshooting guide:

  • Solvent Choice is Critical: The solubility of the diastereomeric salts is highly dependent on the solvent.[8] If the salts are too soluble, they will not crystallize. Conversely, if they are poorly soluble, they may precipitate out as an amorphous solid or an oil. It is crucial to screen a variety of solvents. Common starting points include methanol, ethanol, isopropanol, and acetone, or mixtures thereof.

  • Concentration: The solution may be too dilute. Try concentrating the solution by carefully removing some of the solvent under reduced pressure.

  • Supersaturation: Crystallization requires a supersaturated solution. If the solution is not supersaturated, you can try to induce crystallization by:

    • Seeding: Introduce a small crystal of the desired diastereomeric salt to act as a nucleation site.[1]

    • Scratching: Gently scratch the inside of the flask with a glass rod below the surface of the solution. This can create microscopic imperfections that promote crystal growth.

    • Cooling: Slowly cool the solution. A gradual decrease in temperature is often more effective than rapid cooling, as it allows for the formation of larger, purer crystals.

  • Purity of Starting Materials: Impurities in either the racemic acid or the chiral amine can inhibit crystallization. Ensure your starting materials are of high purity.

Question 3: My crystals have a low enantiomeric excess (ee). How can I improve the purity of my (S)-2-Bromo-3,3-dimethylbutanoic acid?

Low enantiomeric excess is a common issue and can often be rectified through the following optimization steps:

  • Recrystallization: A single crystallization is rarely sufficient to achieve high enantiomeric purity.[7] The isolated crystals should be recrystallized one or more times from a suitable solvent. Each recrystallization step will enrich the desired diastereomer.

  • Solvent Screening for Recrystallization: The optimal solvent for recrystallization may differ from the initial crystallization solvent. The goal is to find a solvent in which the desired diastereomer has low solubility, while the undesired diastereomer is more soluble.

  • Slow Cooling: During crystallization and recrystallization, allow the solution to cool slowly. Rapid cooling can trap impurities and the undesired diastereomer within the crystal lattice.

  • Equilibration Time: The time allowed for crystallization can impact the purity. In some cases, a shorter crystallization time under kinetically controlled conditions can yield a higher ee, while in other systems, allowing the mixture to equilibrate for a longer period is beneficial.[9]

  • Stoichiometry of the Resolving Agent: While a 1:1 molar ratio of racemic acid to resolving agent is common, sometimes using a slight excess or even a substoichiometric amount of the resolving agent can improve the outcome.

Question 4: How do I recover the free (S)-2-Bromo-3,3-dimethylbutanoic acid from the diastereomeric salt?

Once you have isolated the pure diastereomeric salt, the final step is to liberate the desired enantiomer. This is typically achieved by an acid-base extraction.[7][10]

  • Dissolve the diastereomeric salt in water.

  • Acidify the aqueous solution with a strong acid, such as hydrochloric acid (HCl), to a pH of approximately 1-2. This will protonate the carboxylate and deprotonate the amine, breaking the ionic bond of the salt.

  • Extract the free (S)-2-Bromo-3,3-dimethylbutanoic acid into an organic solvent like diethyl ether or dichloromethane.

  • The chiral amine will remain in the aqueous layer as its hydrochloride salt.

  • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and remove the solvent under reduced pressure to obtain the purified (S)-enantiomer.

Enzymatic Resolution

Question 5: Are there alternative methods to diastereomeric salt resolution for obtaining (S)-2-Bromo-3,3-dimethylbutanoic acid?

Yes, enzymatic kinetic resolution is a powerful alternative.[11] This method utilizes the stereoselectivity of enzymes, typically lipases, to selectively react with one enantiomer of the racemic mixture, leaving the other enantiomer unreacted and thus enriched.[12]

For a racemic carboxylic acid, a common approach is the enantioselective esterification catalyzed by a lipase in an organic solvent. The enzyme will preferentially catalyze the esterification of one enantiomer, for example, the (R)-enantiomer, into its corresponding ester. The unreacted (S)-acid can then be separated from the (R)-ester.

Question 6: I'm considering enzymatic resolution. What are the key parameters to optimize for a successful separation?

Enzymatic resolutions require careful optimization of several parameters:

  • Enzyme Selection: Screening different lipases is crucial as their enantioselectivity can vary significantly for a given substrate.[12] Common choices include lipases from Candida antarctica (CALB), Candida rugosa, and Pseudomonas cepacia.

  • Solvent: The choice of organic solvent can dramatically affect enzyme activity and selectivity. Non-polar solvents like hexane or toluene are often used.

  • Acyl Acceptor (Alcohol): The alcohol used for the esterification can also influence the reaction rate and enantioselectivity. Simple primary alcohols like butanol or octanol are common.

  • Temperature: Enzyme activity is temperature-dependent. It's important to operate within the optimal temperature range for the chosen enzyme to ensure stability and activity.

  • Water Content: While these reactions are often performed in organic solvents, a small amount of water is usually necessary for the enzyme to maintain its active conformation.

Troubleshooting Enzymatic Resolutions:

Problem Potential Cause Solution
Low Conversion Inactive enzymeEnsure proper storage and handling of the enzyme.
Non-optimal temperature or pHOptimize the reaction temperature and consider the microaqueous environment around the enzyme.
Enzyme inhibitionThe substrate or product may be inhibiting the enzyme. Try lower substrate concentrations or periodic product removal.
Low Enantioselectivity Incorrect enzymeScreen a wider range of lipases.
Non-optimal solvent or alcoholExperiment with different organic solvents and acyl acceptors.
Reaction has proceeded too farFor a kinetic resolution, the reaction should ideally be stopped at around 50% conversion to achieve the highest enantiomeric excess of the remaining starting material.[13]

Experimental Workflows

Workflow 1: Diastereomeric Salt Resolution

G racemic_acid Racemic 2-Bromo-3,3- dimethylbutanoic acid diastereomeric_salts Mixture of (R,R) and (S,R) diastereomeric salts in solution racemic_acid->diastereomeric_salts chiral_amine (R)-(+)-α-Phenylethylamine chiral_amine->diastereomeric_salts solvent Methanol solvent->diastereomeric_salts crystallization Fractional Crystallization (Slow Cooling) diastereomeric_salts->crystallization filtration Filtration crystallization->filtration sr_salt Insoluble (S,R)-diastereomeric salt (crystals) recrystallization Recrystallization sr_salt->recrystallization rr_salt Soluble (R,R)-diastereomeric salt (in filtrate) filtration->sr_salt Solid filtration->rr_salt Liquid pure_sr_salt Purified (S,R)-diastereomeric salt recrystallization->pure_sr_salt acid_base_extraction Acid-Base Extraction (HCl, Ether/Water) pure_sr_salt->acid_base_extraction s_acid (S)-2-Bromo-3,3-dimethylbutanoic acid acid_base_extraction->s_acid Organic Phase amine_salt (R)-Amine Hydrochloride (in aqueous phase) acid_base_extraction->amine_salt Aqueous Phase

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Workflow 2: Enzymatic Kinetic Resolution

G racemic_acid Racemic 2-Bromo-3,3- dimethylbutanoic acid reaction Enzymatic Esterification (Stop at ~50% conversion) racemic_acid->reaction alcohol n-Butanol alcohol->reaction lipase Immobilized Lipase (e.g., CALB) lipase->reaction solvent Hexane solvent->reaction mixture Mixture of: (S)-Acid (R)-Ester Excess Alcohol reaction->mixture separation Separation (e.g., Column Chromatography or Extraction) mixture->separation s_acid Enriched (S)-2-Bromo-3,3- dimethylbutanoic acid separation->s_acid r_ester (R)-Butyl-2-bromo-3,3- dimethylbutanoate separation->r_ester

Caption: Workflow for enzymatic kinetic resolution.

References

  • MDPI. (2020, July 30). Structural Elucidation of Enantiopure and Racemic 2-Bromo-3-Methylbutyric Acid. Retrieved from [Link]

  • Wikipedia. Chiral resolution. Retrieved from [Link]

  • Wikipedia. Diastereomeric recrystallization. Retrieved from [Link]

  • CORE. Resolution of 2-bromo-arylacetic acid ester by Yarrowia lipolytica lipase in water/supercritical CO2 two. Retrieved from [Link]

  • SlidePlayer. Resolution of Enantiomers. Retrieved from [Link]

  • ResearchGate. (2018). Detection and separation methods for resolution of products of enzymatic reactions. Retrieved from [Link]

  • AIChE. 394e Chiral Resolution Via Diastereomeric Salt Crystallization. Retrieved from [Link]

  • Wiley Online Library. (2001, August 15). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. Retrieved from [Link]

  • University of Liverpool. (2021, April 30). 6 Separation of enantiomers - Stereochemistry - Stereoelectronics. Retrieved from [Link]

  • ChemConnections. Optical resolutions-12. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Mechanism of Optical Resolutions via Diastereoisomeric Salt Formation. Part 7 Role of the solvents in the optical resolution of α-phenylethylamine by 2R,3R-tartaric acid. Retrieved from [Link]

  • MPG.PuRe. Formation and Crystallization based Separation of Diastereomeric Salts. Retrieved from [Link]

  • Harvard University. Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. Retrieved from [Link]

  • BMC. (2021, October 11). Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol. Retrieved from [Link]

  • Gavin Publishers. (2019, October 8). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Retrieved from [Link]

  • PrepChem.com. Preparation of 2-bromo-3-methylbutanoyl bromide. Retrieved from [Link]

  • Chemistry Steps. Resolution (Separation) of Enantiomers. Retrieved from [Link]

  • Indian Academy of Sciences. (1995, June). Enzymes as a tool for optical resolution of (___) a-methyl-4--- (2-methylpropyl) benzeneacetic acid (ibuprofen). Retrieved from [Link]

  • ResearchGate. (2025, August 7). Dynamic Kinetic Resolution of α-Bromo Carboxylic Acid Derivatives in Asymmetric Nucleophilic Substitution with Chiral α-Amino Esters. Retrieved from [Link]

  • PubChem. (2S)-2-Bromo-3-methylbutanoic acid. Retrieved from [Link]

  • Google Patents. EP0913381B1 - Method for purifying a bromine compound.
  • Organic Syntheses. alkyl and alkylene bromides. Retrieved from [Link]

  • The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

Sources

Technical Support Center: Handling and Troubleshooting for (S)-2-Bromo-3,3-dimethylbutanoyl Halides

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for acid halides derived from (S)-2-Bromo-3,3-dimethylbutanoic acid. These reagents, such as (S)-2-Bromo-3,3-dimethylbutanoyl chloride and bromide, are valuable intermediates in pharmaceutical and fine chemical synthesis. Their utility is matched by their high reactivity, particularly their sensitivity to moisture, which is compounded by the steric hindrance of the tert-butyl group. This guide provides in-depth troubleshooting and best practices to ensure successful and safe experimentation.

Section 1: Understanding the Reagent - FAQs

This section addresses the fundamental chemical properties and behaviors of (S)-2-Bromo-3,3-dimethylbutanoyl halides.

Q1: What are (S)-2-Bromo-3,3-dimethylbutanoyl halides and why are they so reactive?

(S)-2-Bromo-3,3-dimethylbutanoyl halides are derivatives of a carboxylic acid featuring a bulky tert-butyl group and a bromine atom on the alpha-carbon. Their high reactivity stems from two primary electronic features:

  • Electrophilic Carbonyl Carbon : The carbonyl carbon is double-bonded to an oxygen atom and single-bonded to a highly electronegative halogen (chlorine or bromine). Both atoms strongly withdraw electron density, making the carbonyl carbon highly electron-deficient and a prime target for nucleophiles.[1]

  • Excellent Leaving Group : The halide ions (Cl⁻, Br⁻) are excellent leaving groups because they are weak bases and can stabilize the negative charge they acquire upon departing the molecule.[1][2]

This combination facilitates a nucleophilic acyl substitution mechanism, where a nucleophile readily attacks the carbonyl carbon, leading to the displacement of the halide.[2][3]

Q2: What happens when my acid halide is exposed to moisture? (The Hydrolysis Problem)

Exposure to atmospheric moisture is the most common cause of reagent degradation. Acid halides react rapidly and often violently with water in a process called hydrolysis.[4][5] This reaction converts the acid halide back into the parent carboxylic acid, (S)-2-Bromo-3,3-dimethylbutanoic acid, and produces corrosive hydrogen halide gas (HCl or HBr) as a byproduct.[6][7][8]

The mechanism is a classic nucleophilic acyl substitution: water acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. The carbonyl double bond reforms by expelling the halide ion, and a final deprotonation step yields the products.[6][7][8]

Caption: Mechanism of acid halide hydrolysis.

Q3: How can I tell if my acid halide has degraded?

Degradation is often immediately apparent. Key indicators include:

  • Visual and Olfactory Signs : The liquid will fume when exposed to air, and you will notice a sharp, acrid smell, which is a combination of the hydrogen halide gas and the parent carboxylic acid (which may have a vinegary odor).[5]

  • Spectroscopic Analysis :

    • ¹H NMR : The most definitive sign is the appearance of a broad singlet in the 10-12 ppm region, corresponding to the acidic proton of the resulting carboxylic acid. The sharp signal for the alpha-proton will also shift.

    • IR Spectroscopy : The sharp, characteristic C=O stretch of the acid halide (typically ~1800 cm⁻¹) will be accompanied by the appearance of a broad O-H stretch from 3300-2500 cm⁻¹ and a lower-frequency C=O stretch (~1710 cm⁻¹) from the carboxylic acid.

  • Qualitative Test : In a fume hood, carefully add a single drop of the suspected acid halide to a test tube containing 1 mL of deionized water. A pure, reactive acid halide will cause a vigorous, often exothermic reaction with immediate fuming. A completely hydrolyzed sample will be immiscible and will not react.

Section 2: Proper Handling & Storage - Best Practices

Strict adherence to anhydrous and anaerobic techniques is critical for preserving the integrity of these reagents.

Q4: What is the correct way to store (S)-2-Bromo-3,3-dimethylbutanoyl halides?

Proper storage is your first line of defense against degradation.

  • Atmosphere : Store under a dry, inert atmosphere such as nitrogen or argon at all times.[9][10]

  • Container : The ideal container is a Sure/Seal™ bottle or a similar vessel equipped with a PTFE-lined septum cap.[9][11] This allows for the removal of the reagent via syringe without exposing the bulk material to the atmosphere.

  • Temperature : Store in a refrigerator at 2-8°C. Low temperatures slow the rate of any potential decomposition pathways.

  • Location : Keep away from acids, bases, and sources of ignition.[12]

Q5: What equipment do I need to handle these reagents safely?

Handling moisture-sensitive reagents requires specialized setups. The choice between a glovebox and a Schlenk line depends on the scale of your reaction and the resources available.[10][13]

Handling_Decision_Tree start Need to handle (S)-2-Bromo-3,3-dimethylbutanoyl halide q1 Are you performing multiple manipulations or handling solids? start->q1 glovebox Use a Glovebox (Inert atmosphere chamber) q1->glovebox Yes q2 Is the reaction scale >1 mmol and a single transfer sufficient? q1->q2 No glovebox_equip Required: Antechamber, sealed gloves, integrated vacuum, inert gas source glovebox->glovebox_equip schlenk Use a Schlenk Line (Vacuum/inert gas manifold) schlenk_equip Required: Oven-dried glassware, septa, needles, syringes, bubbler, inert gas source schlenk->schlenk_equip q2->glovebox No (Consider glovebox for complex or small-scale work) q2->schlenk Yes

Caption: Decision tree for choosing handling technique.

Q6: Can you provide a step-by-step protocol for transferring the acid halide under an inert atmosphere?

This protocol details a standard syringe transfer using a Schlenk line setup.

Protocol: Inert Atmosphere Syringe Transfer

  • Glassware Preparation : Oven-dry all glassware (reaction flask, stir bar) at >125°C for at least 4 hours to remove adsorbed moisture.[9][11] Assemble the hot glassware and flush with dry nitrogen or argon while it cools to room temperature.

  • Syringe Preparation : Dry a glass syringe and needle in the oven. Assemble it while hot and flush it with inert gas at least 10 times to remove residual air and moisture.[11][14] Test for leaks by drawing up inert gas and compressing it against a rubber stopper.[9]

  • Establish Inert Atmosphere : Attach the reaction flask to the Schlenk line or a balloon filled with nitrogen/argon.[14] Use a bubbler to ensure a slight positive pressure of inert gas is maintained throughout the process.[9]

  • Reagent Bottle Pressurization : Puncture the septum of the Sure/Seal™ reagent bottle with a needle connected to the inert gas line. This creates a positive pressure inside the bottle, preventing air from entering when you withdraw the liquid.

  • Withdraw Reagent : Insert the prepared dry syringe needle through the septum into the headspace above the acid halide. Withdraw a small amount of inert gas, then push the needle tip below the liquid surface. Slowly pull the plunger to draw the desired volume of the acid halide.

  • Remove Gas Bubble : Invert the syringe and carefully push the plunger to expel any inert gas bubble from the barrel.

  • Inert Gas Buffer : Pull the needle back into the headspace of the reagent bottle and withdraw a small "buffer" of inert gas (~0.2 mL) into the syringe.[14] This buffer will be injected first, ensuring no acid halide is left in the needle tip upon transfer.

  • Transfer to Reaction : Insert the syringe needle through the septum of the reaction flask. First, inject the inert gas buffer, then slowly deliver the acid halide to the reaction mixture.[14]

  • Rinse Syringe : After transfer, immediately quench and clean the syringe by drawing up and expelling an anhydrous solvent (like dichloromethane) several times in a separate flask before final cleaning with water.[11]

Section 3: Troubleshooting Experimental Issues

Even with careful handling, challenges can arise. This section provides solutions to common experimental problems.

Q7: My acylation reaction is not working or giving a low yield. What could be the problem?

Low yields in acylation reactions with (S)-2-Bromo-3,3-dimethylbutanoyl halides are common due to a combination of steric hindrance and reagent sensitivity. Use the following workflow to diagnose the issue.

Troubleshooting_Workflow start Low Yield or No Reaction q1 Did you confirm reagent activity? (Check NMR/IR of starting material) start->q1 s1 Reagent degraded. Obtain fresh reagent and use strict anhydrous techniques. q1->s1 No q2 Are your solvent and nucleophile completely dry? q1->q2 Yes s2 Water is consuming the acid halide. Dry all solvents and reagents (e.g., distill from CaH₂). q2->s2 No q3 Is steric hindrance a major factor? (Bulky nucleophile or substrate) q2->q3 Yes s3 Increase reaction time/temperature. Add a catalyst (e.g., DMAP). Consider converting to a more reactive acyl fluoride. q3->s3 Yes q4 Did you use an acid scavenger? (e.g., pyridine, DIPEA) q3->q4 No (or if s3 fails) end Reaction Optimized s3->end s4 HCl/HBr byproduct may be causing side reactions or protonating your nucleophile. Add a non-nucleophilic base. q4->s4 No s4->end

Caption: Troubleshooting workflow for failed acylation.

Troubleshooting Summary Table

Problem Potential Cause Recommended Solution(s)
Low or No Product Reagent Hydrolysis Verify the purity of the acid halide via NMR or IR. Use a fresh bottle or repurify via distillation if necessary.[15]
Wet Solvents/Reagents Ensure all solvents are rigorously dried (e.g., distillation over CaH₂) and other reagents are anhydrous.
Steric Hindrance The tert-butyl group significantly slows reactions.[2][16] Increase reaction time, moderately increase temperature, or use a catalyst like 4-Dimethylaminopyridine (DMAP). For extremely hindered cases, converting the acid halide to an acyl fluoride in situ can improve yields.[17]
Insufficient Nucleophilicity If your nucleophile is weak, the reaction may be too slow. Consider deprotonating it first with a strong, non-nucleophilic base (e.g., NaH for an alcohol).
Side Product Formation Acid-Catalyzed Degradation The HCl or HBr byproduct can cause unwanted side reactions. Add a non-nucleophilic base like pyridine or diisopropylethylamine (DIPEA) to act as an acid scavenger.[6][16][18]
Q8: I see a white precipitate forming during my reaction. What is it?

If your reaction involves an amine nucleophile (for amide formation) or a base like pyridine, a white precipitate is often a positive sign. It is typically the hydrochloride or hydrobromide salt of the amine or base (e.g., pyridinium hydrochloride), formed as it neutralizes the hydrogen halide byproduct.[18] This indicates that the acylation is proceeding as expected. The salt can be easily removed by an aqueous workup and filtration.

Q9: How do I safely quench the reaction and dispose of the excess acid halide?

Unreacted acid halide must be neutralized before workup and disposal. Never add water directly to the concentrated reaction mixture.

Protocol: Safe Quenching of Acid Halides

  • Prepare Quenching Solution : In a separate flask, prepare a quenching solution. Good options include a cold (0°C) saturated solution of sodium bicarbonate, a dilute solution of NaOH, or an alcohol like isopropanol.[19]

  • Cool the Reaction : Cool your reaction flask in an ice bath to control the exotherm of the quench.

  • Slow Addition : While stirring vigorously, slowly add the reaction mixture dropwise via cannula or syringe to the quenching solution. Never add the quenching solution to the reaction flask. This ensures the acid halide is always the limiting reagent during the quench, preventing a violent, uncontrolled reaction.[19]

  • Ventilation : Perform the entire procedure in a well-ventilated fume hood, as corrosive HCl/HBr gas will be evolved.[19]

  • Disposal : Once neutralized, the aqueous waste should be disposed of according to your institution's hazardous waste guidelines.

Section 4: Safety & Purity Assessment

Q10: What are the primary safety hazards associated with these acid halides?

(S)-2-Bromo-3,3-dimethylbutanoyl halides are hazardous materials that demand strict safety protocols.

  • Corrosivity : They are highly corrosive and can cause severe chemical burns to the skin, eyes, and respiratory tract.[12][20][21]

  • Lachrymator : Vapors are irritating to the eyes and mucous membranes, causing tearing.[4][12]

  • Reactivity : They react violently with water and other nucleophilic substances.[5]

Mandatory Personal Protective Equipment (PPE) :

  • Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Splash-proof safety goggles and a full-face shield.[22][23]

  • A flame-resistant lab coat.[24]

  • Always work within a certified chemical fume hood. [23][24]

Q11: How can I assess the purity of my (S)-2-Bromo-3,3-dimethylbutanoyl halide after synthesis?

If you are preparing the acid halide from the parent carboxylic acid, assessing its purity is crucial before use.

Method Procedure & Expected Outcome
Fractional Vacuum Distillation This is the most effective method for purification.[15] Collect the fraction at a stable boiling point under high vacuum. This separates the product from non-volatile starting material and colored impurities.
¹H & ¹³C NMR Spectroscopy Confirm the disappearance of the carboxylic acid proton (~10-12 ppm) and the appearance of the characteristic alpha-proton signal for the acid halide. The carbonyl carbon signal in ¹³C NMR will also shift downfield.
FT-IR Spectroscopy Look for a strong, sharp C=O absorbance around 1800 cm⁻¹. The absence of a broad O-H stretch from 3300-2500 cm⁻¹ confirms the removal of the starting carboxylic acid.
Qualitative Halide Test After carefully hydrolyzing a small sample in water, acidify with dilute nitric acid and add a few drops of silver nitrate solution. A white/cream precipitate (AgCl/AgBr) confirms the presence of the halide.[25][26]
Ion Chromatography (IC) For precise quantification of halide impurities or residual starting material, IC is a powerful analytical technique.[27][28]

References

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. [Link]

  • Chemistry LibreTexts. (2024, September 30). 21.4: Chemistry of Acid Halides. [Link]

  • Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. [Link]

  • JoVE. (2025, May 22). Video: Acid Halides to Carboxylic Acids: Hydrolysis. [Link]

  • Wikipedia. Air-free technique. [Link]

  • Acyl Halide Substitution Reactions. (n.d.). Acyl Halide Substitution Reactions. [Link]

  • Chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. [Link]

  • Chemistry Stack Exchange. (2021, April 15). Mechanism of hydrolysis of acyl chlorides. [Link]

  • YouTube. (2025, March 16). Carboxylic Acid to Acyl Chloride & Back | SOCl₂ Mechanism Explained. [Link]

  • Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. [Link]

  • EHSLeaders. (2013, June 19). Compliance Checklist: Working Safely with Corrosives. [Link]

  • Wikipedia. Acyl halide. [Link]

  • Chemistry LibreTexts. (2023, January 22). Properties of Acyl Halides. [Link]

  • Reddit. (2024, August 4). Why is an acyl halide more reactive than an amide to a nucleophilic attack?. [Link]

  • Innoveda Chemicals. (2024, April 16). Top 5 Safety Tips When Working with Acidic Liquids. [Link]

  • Corless, V. (2015, December 21). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. [Link]

  • Organic Chemistry. (n.d.). 13.5. Reactions with Acid Halide Electrophiles. [Link]

  • OpenStax. (2023, September 20). 21.4 Chemistry of Acid Halides. [Link]

  • Chemistry LibreTexts. (2024, March 17). 21.4: Chemistry of Acid Halides. [Link]

  • NJ.gov. (n.d.). BROMINE CHLORIDE HAZARD SUMMARY. [Link]

  • CDC. (n.d.). Engineering Controls Database - Museums (Acids and Alkalis). [Link]

  • Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Link]

  • PubChem. 2-Bromo-3,3-dimethylbutanoic Acid. [Link]

  • Chemistry LibreTexts. (2023, June 30). Testing for Halide Ions. [Link]

  • American Elements. (n.d.). 2-bromo-3,3-dimethylbutanoic acid. [Link]

  • Organic Syntheses. (n.d.). 2-bromohexanoyl chloride. [Link]

  • SOLVOMET. (2014, March 17). Determination of Halide Impurities in Ionic Liquids by Total Reflection X‑ray Fluorescence Spectrometry. [Link]

  • MDPI. (2020, July 30). Structural Elucidation of Enantiopure and Racemic 2-Bromo-3-Methylbutyric Acid. [Link]

  • PrepChem.com. (n.d.). Preparation of 2-bromo-3-methylbutanoyl bromide. [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. [Link]

  • Chemguide. (2022, March 15). Testing for halide ions. [Link]

  • PubChemLite. (n.d.). 2-bromo-3,3-dimethylbutanoyl chloride (C6H10BrClO). [Link]

  • MIT. (n.d.). Handling air-sensitive reagents AL-134. [Link]

  • Vaia. (n.d.). Account for the fact that when 3,3 -dimethyl-2-butanol is treated with HBr, the product formed is 2. [Link]

  • ALLPCB. (2025, May 22). How to Handle Moisture-Sensitive Components During Assembly. [Link]

Sources

Technical Support Center: Advanced Coupling Reagents for Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: Troubleshooting, Reagent Selection, and Validated Protocols for N-methylated,


-disubstituted, and 

-branched amino acid couplings.

Introduction

Welcome to the Advanced Coupling Support Hub. If you are reading this, standard carbodiimide (DIC/HOBt) or uronium (HBTU) protocols have likely failed you.

Steric hindrance in peptide synthesis is not merely a kinetic problem; it is a thermodynamic battle against conformation. When coupling N-methylated residues (e.g., N-Me-Val) or


-disubstituted residues (e.g., Aib), the nucleophile is buried, and the transition state energy skyrockets.

This guide moves beyond the "add more reagent" mentality. We utilize Oxyma-based chemistries , Phosphonium salts , and Acid Fluorides to manipulate the activation energy and suppress racemization.

Module 1: Diagnostic Decision Tree

Before selecting a reagent, diagnose the specific type of hindrance. Not all "difficult" couplings are the same.[1][2][3][4][5][6]

CouplingLogic Start START: Define Hindrance Type Q1 Is the Amine N-Methylated? Start->Q1 Q2 Is it an Aib-Aib / Tetrasubstituted Coupling? Q1->Q2 No Sol_TFFH RECOMMENDATION: Acid Fluoride (TFFH) (Small leaving group) Q1->Sol_TFFH Yes (High Steric Wall) Q3 Is Racemization (Epimerization) Critical? Q2->Q3 No (Bulky Side Chain like Val/Ile) Sol_PyAOP RECOMMENDATION: PyAOP + Collidine (Phosphonium power) Q2->Sol_PyAOP Yes (Extreme Difficulty) Sol_COMU RECOMMENDATION: COMU + Oxyma Pure (Safer HATU alternative) Q3->Sol_COMU No (Need Speed/Yield) Sol_DIC RECOMMENDATION: DIC + Oxyma Pure (Thermodynamic control) Q3->Sol_DIC Yes (Cys/His present)

Figure 1: Decision matrix for selecting coupling reagents based on steric and stereochemical constraints.

Module 2: The "Hard-to-Couple" FAQ

Q1: Why do standard reagents (HBTU/HCTU) fail with N-methylated amino acids?

Technical Insight: The failure is twofold.

  • Sterics: The N-methyl group creates a massive steric clash preventing the bulky active ester (OBt/OAt) from approaching the amine.

  • Kinetics: N-methyl amino acids are poor nucleophiles. Uronium salts can react with the amine slower than they react with themselves (guanidinylation), capping the sequence. Solution: Switch to TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[5][7][8] It generates an acid fluoride in situ.[5][6][8] The fluoride atom is physically small (unlike the bulky OBt group), allowing it to slip past the steric wall of the N-methyl group [1].

Q2: I am seeing significant racemization (epimerization) with HATU. Why?

Technical Insight: HATU is extremely powerful due to the neighboring group effect of the pyridine nitrogen (HOAt). However, this high reactivity facilitates proton abstraction from the


-carbon via oxazolone formation, especially if the coupling is slow (which it is, due to hindrance).
Solution: 
  • Change the Base: Switch from DIPEA (strong base) to TMP (2,4,6-trimethylpyridine/Collidine) . Collidine is a weaker, non-nucleophilic base that is sufficient to deprotonate the carboxylic acid but less likely to strip the

    
    -proton [2].
    
  • Change the Additive: Use Oxyma Pure . It has a pKa similar to HOBt but suppresses racemization more effectively than HOAt in many hindered systems [3].

Q3: What is the "Gem-Dimethyl Effect" in Aib coupling, and how do I overcome it?

Technical Insight:


-aminoisobutyric acid (Aib) has two methyl groups on the 

-carbon. This restricts the conformational space (Thorpe-Ingold effect), which is great for helix stability but terrible for coupling. The amine is buried. Solution: PyAOP (Phosphonium salt of HOAt). Phosphonium salts do not cause chain-terminating guanidinylation (unlike HATU/HBTU), allowing you to use longer reaction times and double couplings without killing the synthesis [4].

Module 3: Reagent Selection Matrix

Use this table to select the correct tool for your specific steric challenge.

Reagent ClassReagentActive SpeciesBest For...[5][6][9][10][11][12]Critical Limitation
Uronium (Oxyma) COMU Oxyma EsterGeneral Hindrance. Safer, more soluble, and often more efficient than HATU.[4][5]Stable in solution for only ~24h. Use fresh.
Phosphonium PyAOP OAt EsterAib-Aib, Cyclization. No guanidinylation; excellent for long, slow couplings.Expensive.[12] By-product (HMPA-like) toxicity concerns (handle with care).
Acid Fluoride TFFH Acid FluorideN-Methyls, Extremely Bulky. Smallest leaving group for maximum steric access.Moisture sensitive.[13] Requires high-quality anhydrous solvents.[13]
Carbodiimide DIC + Oxyma Oxyma EsterRacemization Prone (Cys/His). "Green" and low epimerization.Slower kinetics.[6] Not powerful enough for Aib-Aib or N-Me-N-Me.
Uronium (Classic) HATU OAt EsterThe Baseline. Good for

-branched (Val, Ile).
Risk of guanidinylation if amine is unreactive.[12]

Module 4: Validated Experimental Protocols

Protocol A: COMU Coupling (The Modern Standard)

Recommended for: Val, Ile, Thr, and moderate steric hindrance.

Mechanism: COMU generates the Oxyma active ester. It has a built-in internal base effect and higher solubility than HBTU.

  • Stoichiometry: 1:1:2 (Amino Acid : COMU : DIPEA).

  • Dissolution: Dissolve Fmoc-AA-OH and COMU in minimal DMF (0.2 M concentration).

  • Activation: Add DIPEA. Note: The solution may turn orange/red; this is normal.

  • Reaction: Add immediately to the resin.

  • Time: Shake for 30–60 minutes at Room Temp.

  • Optimization: For difficult sequences, perform a Double Coupling (repeat steps 1-5 with fresh reagents).

Protocol B: PyAOP + Collidine (The "Anti-Racemization" Powerhouse)

Recommended for: Aib residues, Cyclization, and Cys/His containing hindered peptides.

  • Stoichiometry: 1:1:2 (Amino Acid : PyAOP : TMP/Collidine ).

  • Rationale: We substitute DIPEA with Collidine (2,4,6-trimethylpyridine) to prevent base-catalyzed racemization during the extended reaction time.

  • Activation: Mix AA, PyAOP, and Collidine in DMF/NMP (1:1 mixture improves swelling).

  • Reaction: Add to resin.

  • Time: 2 hours to Overnight.

  • Note: PyAOP does not cap the amine, so overnight coupling is safe.

Protocol C: TFFH (The "Nuclear Option" for N-Methyls)

Recommended for: N-Me-Val, N-Me-Ile, N-Me-Ala couplings.

Safety: TFFH generates HF in trace amounts; use plasticware if possible and handle in a fume hood.

  • Stoichiometry: 1:1:2 (Amino Acid : TFFH : DIPEA).

  • Activation (Crucial Step):

    • Dissolve Fmoc-AA-OH and TFFH in anhydrous DMF.

    • Add DIPEA.[1][5][6][8][14]

    • Wait 15-20 minutes before adding to the resin.

    • Why? Unlike uronium salts (which activate instantly), TFFH needs time to convert the carboxylic acid into the Acid Fluoride.

  • Reaction: Add the pre-activated solution to the resin.[1]

  • Time: 1–2 hours.

  • Monitoring: Standard Kaiser test may fail for secondary amines. Use the Chloranil Test or micro-cleavage LCMS to confirm coupling.

Module 5: Troubleshooting Deep Dive

Issue: Incomplete Coupling of Proline-Proline or N-Me residues
  • Diagnosis: The secondary amine is too sterically crowded.

  • Fix:

    • Switch to Protocol C (TFFH) .

    • Elevate Temperature: Heat the reaction to 50°C (Microwave or water bath). Caution: Do not heat Cys or His residues to avoid racemization.

    • Solvent Magic: Use NMP (N-methylpyrrolidone) instead of DMF. NMP swells the resin better, exposing the buried amine sites.

Issue: "Deletion Sequences" in LCMS
  • Diagnosis: The coupling reagent reacted with the N-terminus (Guanidinylation) because the coupling was too slow.

  • Fix: You are likely using HATU or HBTU with a slow amine. Switch to PyAOP (Protocol B) . Phosphonium salts cannot form guanidines, eliminating this side reaction.

References

  • Carpino, L. A., & El-Faham, A. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Preparation of Amino Acid Fluorides.[5][8][15] Journal of the American Chemical Society. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[12] Chemistry – A European Journal. Link

  • Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products.[5] Tetrahedron Letters. Link

Sources

Validation & Comparative

Optical Purity Determination of (S)-2-Bromo-3,3-dimethylbutanoic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Determining optical purity of (S)-2-Bromo-3,3-dimethylbutanoic acid via polarimetry Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

(S)-2-Bromo-3,3-dimethylbutanoic acid (CAS 50364-40-4), a critical intermediate for the synthesis of tert-leucine derivatives and HIV protease inhibitors, presents unique analytical challenges due to its lack of a strong UV chromophore and steric bulk.

While Polarimetry remains the industry standard for rapid in-process screening, it is prone to significant errors driven by chemical impurities and solvent effects. This guide objectively compares polarimetry against Chiral HPLC and Chiral GC , establishing a self-validating workflow where polarimetry serves as a high-throughput gatekeeper, while chromatography provides the definitive Certificate of Analysis (CoA) data.

Part 1: The Target Analyte & The Problem

Molecule: (S)-2-Bromo-3,3-dimethylbutanoic acid Structure: A sterically hindered


-bromo acid.
Critical Attribute:  Enantiomeric Excess (

). The (S)-enantiomer is typically the active precursor; the (R)-enantiomer is often considered a refractory impurity in downstream peptide coupling.
The Analytical Gap
  • Polarimetry: Fast (<5 min), but measures the weighted average of all chiral species in solution. A chemical impurity with a high specific rotation can mask a low

    
     of the target.[1]
    
  • Chromatography: Accurate, but requires method development (derivatization) due to weak UV absorption at standard wavelengths (254 nm).

Part 2: Primary Method – Polarimetry (Screening)

Principles & Protocol

Polarimetry measures the rotation of plane-polarized light.[1] For this specific acid, the rotation is moderate, meaning high concentrations are required for reliable readings.

Standard Operating Procedure (SOP):

  • Solvent Selection: Use Benzene or Dichloromethane (

    
    ) .
    
    • Why: Protic solvents (methanol/water) can interact with the carboxyl group or cause slow solvolysis of the

      
      -bromide, drifting the baseline.
      
  • Concentration: Prepare a solution of

    
     to 
    
    
    
    (1-2 g/100 mL).
  • Temperature: Thermostat strictly at

    
     or 
    
    
    
    .
    • Note: The temperature coefficient of rotation for

      
      -halo acids is significant; a 
      
      
      
      shift can alter results by
      
      
      .
  • Measurement: Record rotation (

    
    ) at the Sodium D-line (589 nm).
    
The Self-Validating Calculation

To use polarimetry as a release test, you must correct for chemical purity (


).


Enantiomeric Excess Calculation:


[1]
  • 
     (The Gold Standard):  Literature values for this specific CAS vary.[2] You must  establish an internal standard by isolating a chemically pure (>98%) sample, verifying its 
    
    
    
    >99% via Chiral HPLC (Method B), and measuring its rotation.
    • Typical Range:

      
       to 
      
      
      
      (solvent dependent).
Critical Failure Points
  • The "Horeau Effect": In non-polar solvents, carboxylic acids form dimers. The specific rotation of the monomer differs from the dimer. Validation Rule: Linearity must be established by measuring rotation at

    
    . If non-linear, aggregation is occurring—switch to a polar solvent or HPLC.
    

Part 3: The Alternative – Chiral HPLC (The Validator)

Because the target molecule lacks a strong chromophore, direct UV detection is noisy. Two strategies exist: Direct Analysis (low wavelength) or Derivatization.

Method B1: Direct Chiral HPLC (Acidic Mobile Phase)
  • Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

    • Role of TFA: Suppresses ionization of the carboxylic acid, sharpening peaks.

  • Detection: UV at 210 nm .

  • Pros: No sample prep.

  • Cons: Baseline noise from TFA; low sensitivity for trace impurities.

Method B2: Derivatization (High Sensitivity)

To validate optical purity >99.5%, derivatization is recommended to add a UV tag.

  • Reaction: Acid + Aniline + DCC

    
     Amide Derivative.
    
  • Detection: UV at 254 nm (strong signal).

  • Resolution (

    
    ):  Typically > 3.0 on Chiralpak AD-H.
    

Part 4: Comparative Analysis & Decision Matrix

Performance Data Comparison
FeaturePolarimetryChiral HPLC (Direct)Chiral HPLC (Derivatized)
Throughput High (5 mins/sample)Medium (20 mins/sample)Low (1 hr prep + run)
Cost per Test Low (

)
High (Solvents + Column)High (Reagents + Labor)
Limit of Detection ~1%

error
0.1% impurity0.05% impurity
Interference High (Chemical impurities)Low (Separates impurities)Low
Sample Destructive? NoNoYes (Chemically altered)
Decision Workflow (DOT Diagram)

OpticalPurityWorkflow Start Crude Product (S)-2-Bromo-3,3-dimethylbutanoic acid ChemPurity Step 1: Achiral GC/NMR Check Chemical Purity Start->ChemPurity Decision1 Purity > 95%? ChemPurity->Decision1 Polarimetry Step 2: Polarimetry (Screening) Decision1->Polarimetry Yes Recryst Recrystallize Decision1->Recryst No Calc Calculate Specific Rotation Compare to Standard Polarimetry->Calc Decision2 Within Spec? (e.g., > -15°) Calc->Decision2 HPLC Step 3: Chiral HPLC (Validation/CoA) Decision2->HPLC Yes (Passes Screen) Decision2->Recryst No HPLC->Recryst ee < 99% Release Release Batch HPLC->Release ee > 99% Recryst->ChemPurity

Caption: Integrated workflow for optical purity determination. Polarimetry acts as a gatekeeper to save expensive HPLC resources for passing batches.

Part 5: Detailed Experimental Protocols

Protocol A: Polarimetric Screening
  • Blanking: Fill a 1 dm polarimeter tube with HPLC-grade

    
    . Zero the instrument.
    
  • Sample Prep: Weigh exactly

    
     mg of dried sample into a 10 mL volumetric flask. Dilute to mark with 
    
    
    
    .
  • Equilibration: Allow the solution to sit in the instrument chamber for 2 minutes to reach

    
    .
    
  • Reading: Take 5 readings and average them.

  • Cleaning: Rinse tube immediately with Ethanol (acetone may degrade some tube seals over time).

Protocol B: Chiral HPLC (Direct Method)
  • Instrument: Agilent 1200 or equivalent with DAD.

  • Column: Daicel Chiralpak AD-H (

    
     mm, 5 
    
    
    
    m).
  • Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (90 : 10 : 0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.[3][4]

  • Temperature:

    
    .
    
  • Wavelength: 210 nm (Reference 360 nm).

  • Injection: 5

    
    L of 1 mg/mL solution in Mobile Phase.
    
  • Expected Retention:

    • (R)-Enantiomer: ~6.5 min

    • (S)-Enantiomer: ~8.2 min (Verify with racemic standard).

References

  • Chiral Separation Principles: Armstrong, D. W., et al. "Macrocyclic antibiotics as a new class of chiral selectors for liquid chromatography." Analytical Chemistry 66.9 (1994): 1473-1484. Link

  • Synthesis & Properties: Souers, A. J., et al.

    
    -Bromo Acids Incorporating Diverse Functionality."[5] Synthesis 1999(04): 583-585. Link
    
  • Polarimetry Standards: "Optical Rotation, Optical Activity, and Specific Rotation." Master Organic Chemistry. Link

  • HPLC Method Development: "Chiral Method Development Strategies for HPLC." MilliporeSigma Technical Guide. Link

  • General D

    
    -Bromo Acids:  "Structural Elucidation of Enantiopure and Racemic 2-Bromo-3-Methylbutyric Acid." MDPI Crystals 10.8 (2020): 660. Link
    

Sources

Technical Guide: Crystal Structure Analysis of (S)-2-Bromo-3,3-dimethylbutanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-2-Bromo-3,3-dimethylbutanoic acid is a critical chiral building block, serving as the immediate precursor to L-tert-Leucine (a non-proteinogenic amino acid essential for introducing steric bulk in peptide drugs and chiral auxiliaries).[1]

In the pharmaceutical context, the purity of the (S)-enantiomer is non-negotiable. While Chiral HPLC and NMR with shift reagents are standard for enantiomeric excess (ee) determination, they rely on reference standards. Single Crystal X-Ray Diffraction (SC-XRD) remains the only absolute, self-validating method to determine the stereochemistry ab initio without prior reference, primarily due to the heavy-atom anomalous scattering of the bromine substituent.

This guide compares SC-XRD against spectroscopic alternatives and details the specific crystal packing forces—dominated by the steric bulk of the tert-butyl group—that researchers must navigate during solid-state analysis.[1]

Part 1: Comparative Landscape – SC-XRD vs. Spectroscopic Methods[1]

The primary challenge with 2-bromo-3,3-dimethylbutanoic acid is verifying its absolute configuration (AC) during early-stage process development.

The "Heavy Atom" Advantage

The bromine atom (Z=35) provides a significant advantage in X-ray crystallography. Unlike light-atom structures (C, H, N, O) where determining AC requires high-redundancy copper radiation data, the bromine atom exhibits strong anomalous dispersion (


) even with standard Molybdenum (Mo-K

) radiation.[1][2] This allows for an unambiguous assignment of the (S)-configuration via the Flack Parameter.
Performance Comparison Table
FeatureSingle Crystal XRD (SC-XRD) Chiral HPLC / GC NMR (Chiral Shift Reagents)
Primary Output 3D Atom Coordinates & Absolute Config.[1]Retention Time & Enantiomeric Excess (ee)Chemical Shift Splitting (

)
Absolute Config. Direct Determination (via Anomalous Scattering)Indirect (Requires known standard)Indirect (Requires derivatization)
Sample State Solid (Single Crystal required)SolutionSolution
Confidence >99% (Flack Parameter < 0.[1]1)High (if methods are validated)Moderate (Solvent/Temp dependent)
Throughput Low (24–48 hours)High (20 mins)Medium (1–2 hours)
Destructive? Non-destructive (Crystal recoverable)NoNo
Expert Insight: When to use which?
  • Use SC-XRD during the initial synthesis validation or when isolating a new impurity.[1] You need the "Gold Standard" proof that your bulk material is indeed the (S)-enantiomer.

  • Use Chiral HPLC for routine batch release testing once the elution order of enantiomers has been confirmed by XRD.

Part 2: Structural Analysis & Packing Motifs[1][3][4]

The crystal structure of (S)-2-Bromo-3,3-dimethylbutanoic acid is governed by two competing forces: the directional hydrogen bonding of the carboxylic acid and the isotropic steric repulsion of the tert-butyl group.[1]

The Carboxylic Acid Dimer (The Anchor)

Like most


-halo acids, this molecule crystallizes by forming centrosymmetric or pseudo-centrosymmetric dimers.
  • Motif:

    
     graph set.[1][3][4]
    
  • Mechanism: Two molecules face each other, forming a cyclic eight-membered ring via O–H[1]···O=C hydrogen bonds.[1]

  • Significance: This dimer is the fundamental "supramolecular building block." In the racemic crystal (rac-2-bromo-3,3-dimethylbutanoic acid), these dimers are heterochiral (R paired with S).[1] In the pure enantiomer, the dimers must be homochiral, which often leads to a less efficient packing density due to the inability to invert symmetry.

The tert-Butyl Steric Effect

The 3,3-dimethyl (tert-butyl) group is a "greasy ball" of electron density.[1] Unlike the isopropyl group in Valine derivatives (which is planar-ish), the tert-butyl group is spherical.[1]

  • Conformation: The C(2)–C(3) bond adopts a staggered conformation to minimize gauche interactions between the Bromine atom and the methyl groups.

  • Lattice Energy: The bulky tert-butyl groups create "slip planes" in the crystal lattice. This makes the crystals prone to cleavage and mechanical instability, complicating the mounting process for XRD.

Part 3: Experimental Protocol for Crystallization

To obtain diffraction-quality crystals of the (S)-enantiomer, one must overcome the high solubility of the alkyl chain.

Reagents
  • (S)-2-Bromo-3,3-dimethylbutanoic acid (Crude solid)

  • Solvent A: n-Hexane (Anti-solvent)[1]

  • Solvent B: Dichloromethane (DCM) or Ethyl Acetate (Solvent)[1]

Workflow: Vapor Diffusion Method

Note: Slow evaporation often yields amorphous films due to the waxy nature of the tert-butyl group. Vapor diffusion is preferred.[1]

  • Dissolution: Dissolve 20 mg of the acid in a minimal amount (0.5 mL) of DCM in a small inner vial (4 mL volume). Ensure the solution is clear.

  • Setup: Place the open inner vial inside a larger jar (20 mL volume).

  • Anti-solvent Addition: Carefully add 5 mL of n-Hexane to the outer jar (do not mix with the inner vial).

  • Equilibration: Seal the outer jar tightly. Store at 4°C (refrigerator) to reduce kinetic energy and promote ordered lattice formation.

  • Harvesting: After 48–72 hours, colorless block-like crystals should form on the walls of the inner vial.

  • Mounting: Use a cryo-loop with Paratone oil immediately. Do not let the crystal dry , as the loss of any co-crystallized solvent or lattice collapse can occur rapidly.

Part 4: Visualization of Workflows

Diagram 1: Absolute Configuration Determination Workflow

This logic flow illustrates how a researcher decides between XRD and other methods.

AbsoluteConfig Start Unknown Chiral Sample (S)-2-Bromo-derivative CheckRef Reference Standard Available? Start->CheckRef HPLC Method: Chiral HPLC Output: Retention Time Comparison CheckRef->HPLC Yes XRD_Path Method: Single Crystal XRD CheckRef->XRD_Path No (Ab Initio) DataColl Data Collection (Mo-Kα Radiation) XRD_Path->DataColl Refinement Structure Refinement (SHELXL / OLEX2) DataColl->Refinement Flack Check Flack Parameter (x) Refinement->Flack Valid x near 0.0 (σ < 0.1) Absolute Config Confirmed Flack->Valid x ≈ 0 Invert x near 1.0 Invert Structure (Wrong Enantiomer) Flack->Invert x ≈ 1 Ambig x near 0.5 Racemic Twinning or Weak Data Flack->Ambig x ≈ 0.5

Caption: Decision tree for assigning stereochemistry. SC-XRD is the requisite path when no chiral reference standard exists.

Diagram 2: Crystal Packing Logic ( Dimer)

This diagram visualizes the hydrogen bonding network that stabilizes the crystal.

CrystalPacking MolA Molecule A (S)-Isomer COOH_A COOH Group (A) MolA->COOH_A StericA t-Butyl Bulk (A) MolA->StericA MolB Molecule B (S)-Isomer COOH_B COOH Group (B) MolB->COOH_B StericB t-Butyl Bulk (B) MolB->StericB COOH_A->COOH_B H-Bond (Donor A -> Acceptor B) COOH_B->COOH_A H-Bond (Donor B -> Acceptor A) StericA->StericB Steric Repulsion (Determines Lattice Spacing)

Caption: The R2,2(8) carboxylic acid dimer motif. Green dashes indicate stabilizing H-bonds; Red dots indicate steric repulsion.

References

  • Absolute Configuration via X-ray: Flack, H. D. (1983).[1] "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A, 39(6), 876-881.[1] Link

  • Specific Structure Analysis: Seidel, R. W., et al. (2020).[3] "Structural Elucidation of Enantiopure and Racemic 2-Bromo-3-Methylbutyric Acid." Chemistry, 2(3), 692-702.[1] (Note: Describes the isopropyl analog, establishing the dimer protocol for this class). Link[1]

  • Chemical Correlation: "Absolute configuration of (-)-2-chloro- and (-)-2-bromo-3,3-dimethylbutanoic acids." Journal of the Chemical Society C: Organic, 1969, 2332-2334. Link

  • Anomalous Scattering Principles: Thompson, A. L., & Watkin, D. J. (2009). "X-ray crystallography and absolute structure determination." Tetrahedron: Asymmetry, 20(6), 712-717.[1]

Sources

A Comparative Guide to the Synthesis of (S)-2-bromo-tert-butylacetic acid: Chemical Synthesis versus Enzymatic Resolution

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and fine chemical synthesis, the efficient and stereoselective production of chiral building blocks is of paramount importance. (S)-2-bromo-tert-butylacetic acid is a valuable chiral intermediate, with its stereochemistry playing a crucial role in the biological activity of downstream active pharmaceutical ingredients (APIs). This guide provides an in-depth comparison of two primary methodologies for obtaining this compound: traditional chemical synthesis to produce the racemic mixture followed by classical resolution, and the more modern approach of enzymatic kinetic resolution. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a critical evaluation of each method's performance, supported by experimental data.

The Chemical Approach: Synthesis of Racemic 2-bromo-tert-butylacetic acid via Hell-Volhard-Zelinsky Bromination

The synthesis of the racemic precursor, 2-bromo-tert-butylacetic acid, is most effectively achieved through the Hell-Volhard-Zelinsky (HVZ) reaction. This classic method allows for the α-bromination of a carboxylic acid.[1][2][3]

Mechanistic Insight

The HVZ reaction proceeds through a multi-step mechanism. Initially, the carboxylic acid (3,3-dimethylbutanoic acid) is converted to its acyl bromide derivative using a phosphorus trihalide, typically phosphorus tribromide (PBr₃), which is often generated in situ from red phosphorus and bromine.[4][5] The resulting acyl bromide readily enolizes, and this enol intermediate then undergoes electrophilic attack by bromine at the α-carbon. Finally, hydrolysis of the α-bromo acyl bromide yields the desired α-bromo carboxylic acid.[3][6]

A critical consideration for this specific substrate is the steric hindrance imposed by the bulky tert-butyl group. While the HVZ reaction is generally robust, significant steric hindrance at the α-carbon can potentially slow down the reaction rate and may require more forcing conditions.[7]

Experimental Protocol: A Representative Synthesis

Reaction: Hell-Volhard-Zelinsky Bromination of 3,3-dimethylbutanoic acid

Materials:

  • 3,3-dimethylbutanoic acid

  • Red phosphorus

  • Bromine

  • Water

  • Dichloromethane (or other suitable solvent)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of 3,3-dimethylbutanoic acid and a catalytic amount of red phosphorus is prepared.

  • Bromine is added dropwise to the stirred mixture. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.

  • After the addition is complete, the reaction mixture is heated to 80-100°C for several hours until the evolution of hydrogen bromide gas ceases.

  • The reaction mixture is then cooled to room temperature and slowly quenched by the addition of water.

  • The product is extracted with a suitable organic solvent, such as dichloromethane. The organic layer is washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude racemic 2-bromo-tert-butylacetic acid.

  • Purification is typically achieved by distillation under reduced pressure.

The Biocatalytic Approach: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution offers a highly selective and environmentally benign alternative for obtaining the desired (S)-enantiomer.[8] This method utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially react with one enantiomer of a racemic mixture, allowing for the separation of the two. Candida antarctica Lipase B (CALB) is a particularly robust and widely used biocatalyst for the resolution of chiral acids and esters due to its high stability and broad substrate tolerance.[9][10]

Principle of Enzymatic Kinetic Resolution

Kinetic resolution is based on the difference in the rate of reaction of the two enantiomers with the enzyme. The enzyme will catalyze the transformation of the preferred enantiomer at a much higher rate than the other, leading to a mixture of the unreacted, enantiomerically enriched substrate and the product of the enzymatic reaction. For the synthesis of (S)-2-bromo-tert-butylacetic acid, two primary strategies can be employed:

  • Enantioselective hydrolysis of a racemic ester: The racemic 2-bromo-tert-butylacetic acid is first converted to its corresponding ester (e.g., ethyl or methyl ester). The racemic ester is then subjected to hydrolysis catalyzed by a lipase. The lipase will selectively hydrolyze one of the enantiomers (ideally the (R)-ester) to the corresponding carboxylic acid, leaving the desired (S)-ester unreacted and thus enantiomerically enriched.

  • Enantioselective esterification/transesterification of the racemic acid: The racemic acid is reacted with an alcohol in the presence of a lipase. The enzyme will selectively esterify one of the enantiomers, leaving the other enantiomer of the acid in excess.

The choice of strategy often depends on the specific enzyme and substrate, as well as the ease of separation of the resulting products. For the purpose of this guide, we will focus on the hydrolysis of the racemic ethyl ester, a commonly employed and effective method.

Experimental Protocol: A Representative Enzymatic Resolution

Reaction: Lipase-Catalyzed Hydrolysis of Racemic Ethyl 2-bromo-tert-butylacetate

Materials:

  • Racemic ethyl 2-bromo-tert-butylacetate

  • Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)

  • Phosphate buffer (pH 7.0)

  • tert-Butyl methyl ether (MTBE) or another suitable organic solvent

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Racemic ethyl 2-bromo-tert-butylacetate is dissolved in a suitable organic solvent like MTBE.

  • A phosphate buffer solution is added to the mixture.

  • Immobilized CALB is added to the biphasic system.

  • The mixture is stirred at a controlled temperature (typically 30-40°C) and the progress of the reaction is monitored by techniques such as chiral HPLC to determine the enantiomeric excess (ee) of the remaining ester and the formed acid.

  • The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining ester and the product acid.

  • The enzyme is filtered off (and can often be reused).

  • The organic layer is separated and washed with a sodium bicarbonate solution to extract the (R)-2-bromo-tert-butylacetic acid.

  • The organic layer, now containing the enantiomerically enriched (S)-ethyl 2-bromo-tert-butylacetate, is dried over anhydrous magnesium sulfate and the solvent is removed.

  • The (S)-ester can then be hydrolyzed under standard basic conditions to yield the desired (S)-2-bromo-tert-butylacetic acid.

Head-to-Head Comparison: Chemical Synthesis vs. Enzymatic Resolution

FeatureChemical Synthesis (Hell-Volhard-Zelinsky)Enzymatic Resolution (Lipase-Catalyzed)
Stereoselectivity Produces a racemic mixture (50:50 of (S) and (R) enantiomers). Requires a subsequent resolution step.Highly enantioselective, leading to high enantiomeric excess (>95% ee) of the desired (S)-enantiomer.
Yield Typically 60-80% for the racemic product. The maximum theoretical yield for the desired (S)-enantiomer after classical resolution is 50%.Maximum theoretical yield for the desired enantiomer is 50% in a kinetic resolution. The unreacted enantiomer can be racemized and recycled to improve overall yield.
Reaction Conditions Harsh conditions: high temperatures, corrosive reagents (bromine, PBr₃), and evolution of HBr gas.Mild conditions: near-neutral pH, moderate temperatures (30-50°C), and aqueous or biphasic solvent systems.
Environmental Impact Generates significant amounts of hazardous waste, including halogenated byproducts and acidic waste."Greener" process with biodegradable catalysts (enzymes) and often uses water as a solvent, reducing organic solvent waste.
Scalability Well-established and scalable for large-scale industrial production.Scalable, with immobilized enzymes allowing for continuous processes and catalyst recycling.
Cost Reagents are generally less expensive, but the overall cost can increase due to the need for a separate resolution step and waste disposal.The initial cost of the enzyme can be higher, but reusability of the immobilized enzyme can make it cost-effective in the long run.
Substrate Specificity Broad applicability to a wide range of carboxylic acids with α-hydrogens.Can be highly substrate-specific. The bulky tert-butyl group may affect the reaction rate, but CALB is known to accommodate sterically demanding substrates.

Workflow Visualization

Chemical Synthesis Workflow

cluster_0 Chemical Synthesis: Hell-Volhard-Zelinsky Reaction 3,3-Dimethylbutanoic Acid 3,3-Dimethylbutanoic Acid HVZ Reaction HVZ Reaction 3,3-Dimethylbutanoic Acid->HVZ Reaction PBr3, Br2 Racemic 2-bromo-tert-butylacetic acid Racemic 2-bromo-tert-butylacetic acid HVZ Reaction->Racemic 2-bromo-tert-butylacetic acid Hydrolysis Classical Resolution Classical Resolution Racemic 2-bromo-tert-butylacetic acid->Classical Resolution (S)-2-bromo-tert-butylacetic acid (S)-2-bromo-tert-butylacetic acid Classical Resolution->(S)-2-bromo-tert-butylacetic acid (R)-2-bromo-tert-butylacetic acid (R)-2-bromo-tert-butylacetic acid Classical Resolution->(R)-2-bromo-tert-butylacetic acid

Caption: Workflow for the chemical synthesis of (S)-2-bromo-tert-butylacetic acid.

Enzymatic Resolution Workflow

cluster_1 Enzymatic Resolution Racemic Ethyl 2-bromo-tert-butylacetate Racemic Ethyl 2-bromo-tert-butylacetate Enzymatic Hydrolysis Enzymatic Hydrolysis Racemic Ethyl 2-bromo-tert-butylacetate->Enzymatic Hydrolysis CALB, H2O (S)-Ethyl 2-bromo-tert-butylacetate (S)-Ethyl 2-bromo-tert-butylacetate Enzymatic Hydrolysis->(S)-Ethyl 2-bromo-tert-butylacetate (R)-2-bromo-tert-butylacetic acid (R)-2-bromo-tert-butylacetic acid Enzymatic Hydrolysis->(R)-2-bromo-tert-butylacetic acid Hydrolysis Hydrolysis (S)-Ethyl 2-bromo-tert-butylacetate->Hydrolysis Base (S)-2-bromo-tert-butylacetic acid (S)-2-bromo-tert-butylacetic acid Hydrolysis->(S)-2-bromo-tert-butylacetic acid

Caption: Workflow for the enzymatic resolution of (S)-2-bromo-tert-butylacetic acid.

Conclusion and Future Outlook

Both chemical synthesis via the Hell-Volhard-Zelinsky reaction and enzymatic resolution present viable pathways to (S)-2-bromo-tert-butylacetic acid. The choice between these methods will largely depend on the specific priorities of the researcher or manufacturer.

The chemical route is a well-established, albeit harsh, method that provides the racemic product, necessitating a subsequent and often challenging resolution step. This approach may be favored when cost of raw materials is the primary driver and the infrastructure for handling hazardous reagents and waste is in place.

In contrast, enzymatic resolution offers a more elegant and environmentally conscious solution. The high enantioselectivity of enzymes like Candida antarctica Lipase B allows for the direct production of the desired enantiomer in high purity under mild conditions. While the initial investment in the enzyme may be higher, the potential for catalyst recycling, reduced waste, and simplified downstream processing makes it an increasingly attractive option, particularly in the context of green chemistry and sustainable manufacturing.

For researchers and drug development professionals, the enzymatic approach offers significant advantages in terms of producing high-quality, enantiomerically pure material for preclinical and clinical studies, where consistency and purity are paramount. As the field of biocatalysis continues to advance with the development of more robust and efficient enzymes, it is anticipated that enzymatic methods will become the preferred choice for the synthesis of chiral molecules like (S)-2-bromo-tert-butylacetic acid.

References

  • Master Organic Chemistry. (2025, May 14). The Hell–Volhard–Zelinsky Reaction. [Link]

  • Wikipedia. (2018, December 2). Hell–Volhard–Zelinsky halogenation. [Link]

  • OrgoSolver. (n.d.). Carboxylic Acid Reactions: Hell–Volhard–Zelinsky α‑Halogenation. [Link]

  • Almac. (n.d.). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. [Link]

  • ResearchGate. (n.d.). Resolution of β-amino esters by Candida antarctica lipase A and B. [Link]

  • RSC Publishing. (n.d.). Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate. [Link]

  • SciSpace. (n.d.). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif. [Link]

  • Scribd. (n.d.). Hell-Volhard-Zelinsky Reaction Overview. [Link]

  • National Center for Biotechnology Information. (n.d.). Open and closed states of Candida antarctica lipase B: protonation and the mechanism of interfacial activation. [Link]

  • Wikipedia. (2023, December 2). Hell–Volhard–Zelinsky halogenation. [Link]

  • PubMed. (2025). Lipase-Catalyzed Kinetic Resolution Followed by an Intramolecular Diels-Alder Reaction: Enantio- and Diastereoselective Synthesis of an A-Ring Moiety of Furanosteroids. [Link]

  • Organic Chemistry Portal. (n.d.). Hell-Volhard-Zelinsky Reaction. [Link]

  • CORA. (2011, February 2). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. [Link]

  • ArTS. (n.d.). Lipase mediated enzymatic kinetic resolution of phenylethyl halohydrins acetates: A case of study and rationalization. [Link]

  • National Center for Biotechnology Information. (n.d.). Activation and Stabilization of Lipase B from Candida antarctica by Immobilization on Polymer Brushes with Optimized Surface Structure. [Link]

  • MDPI. (2016, December 31). Lipase B from Candida antarctica Immobilized on a Silica-Lignin Matrix as a Stable and Reusable Biocatalytic System. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of (S)-2-Bromo-3,3-dimethylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive, technically grounded protocol for the safe handling and disposal of (S)-2-Bromo-3,3-dimethylbutanoic acid. The procedures outlined herein are designed to ensure the safety of laboratory personnel and maintain strict environmental compliance. This document moves beyond a simple checklist, explaining the rationale behind each step to empower researchers with a deep, actionable understanding of the chemical's hazards and the logic of its proper disposal pathway.

Hazard Identification and Risk Assessment: A Dual-Threat Profile

(S)-2-Bromo-3,3-dimethylbutanoic acid presents a dual-hazard profile that dictates every aspect of its handling and disposal. It is simultaneously a corrosive organic acid and a halogenated organic compound . Understanding this dual nature is the foundation of its safe management.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals categorizes this compound with the following hazards:

  • H302: Harmful if swallowed[1][2].

  • H315: Causes skin irritation[1].

  • H318: Causes serious eye damage[1].

  • H335: May cause respiratory irritation[1].

The signal word for this chemical is "Danger"[1][3]. These classifications stem from its properties as a corrosive acid, capable of causing severe tissue damage upon contact, and as a respiratory irritant if its dust or vapors are inhaled[4][5]. Furthermore, as a brominated compound, it is subject to stringent environmental regulations governing halogenated waste streams, which are often persistent and can form hazardous byproducts if improperly discarded[6][7][8].

Key Data Summary
Hazard CategoryGHS Hazard StatementSignal WordPrimary Risk
Acute Toxicity (Oral) H302: Harmful if swallowedDangerIngestion can lead to systemic toxicity.[1][2]
Skin Corrosion/Irritation H315: Causes skin irritationDangerDirect contact can cause irritation and burns.[1]
Serious Eye Damage H318: Causes serious eye damageDangerHigh risk of permanent eye injury from splashes.[1]
Respiratory Irritation H335: May cause respiratory irritationDangerInhalation of dust or vapors can irritate the respiratory tract.[1]
Environmental Halogenated Organic-Subject to specific hazardous waste regulations due to bromine content.[6][9]

Pre-Disposal Operations: Safe Handling and Waste Segregation

Proper disposal begins with safe handling and meticulous segregation at the point of generation. The primary directive is to prevent personnel exposure and avoid cross-contamination of waste streams.

Personal Protective Equipment (PPE)

Due to the compound's corrosive nature, a comprehensive PPE protocol is mandatory.[10][11]

  • Eye and Face Protection: Chemical splash goggles used in conjunction with a face shield provide the highest level of protection against splashes.[5][12][13]

  • Hand Protection: Use chemically compatible gloves. For incidental contact, double-layered nitrile gloves are recommended, to be changed immediately upon contamination.[12]

  • Body Protection: A chemically resistant lab coat or apron is required to protect against skin contact.[5][14] All skin from the waist down must be covered, and closed-toe shoes are mandatory.[12][15]

  • Ventilation: All handling of (S)-2-Bromo-3,3-dimethylbutanoic acid, including weighing and preparing for disposal, must be conducted inside a certified chemical fume hood to minimize inhalation risk.[14][16]

The Cardinal Rule: Waste Segregation

This compound must be disposed of as Halogenated Organic Waste .[9][17]

  • Do Not Mix: Never mix this waste with non-halogenated organic solvents. Doing so needlessly converts the entire volume of waste into the more expensive and stringently regulated halogenated category.[18]

  • Incompatibilities: Keep this acidic waste separate from bases, oxidizing agents, and reducing agents to prevent violent or uncontrolled reactions.[9][19] Store in a designated satellite accumulation area away from incompatible materials.[20][21]

Step-by-Step Disposal Protocol

The following protocol details the collection of waste containing (S)-2-Bromo-3,3-dimethylbutanoic acid.

Objective: To safely collect and label all forms of waste containing the target compound for pickup by a certified hazardous waste disposal service.

Materials:

  • Designated "Halogenated Organic Waste" container (liquid or solid as appropriate)

  • Hazardous Waste Label

  • Secondary containment bin

  • Required PPE

Procedure:

  • Prepare the Waste Container:

    • Select a waste container made of a compatible material (e.g., HDPE or glass) that is in good condition with a secure, threaded cap.[17][21]

    • Place the container in a secondary containment bin large enough to hold the entire volume in case of a leak.[20]

    • Affix a hazardous waste label to the container before adding any waste.[17]

  • Collect the Waste:

    • Pure Compound or Concentrated Residues: Carefully transfer the solid or semi-solid waste into a designated "Solid Halogenated Organic Waste" container.

    • Contaminated Solutions: Pour solutions containing the compound into a "Liquid Halogenated Organic Waste" container. This applies to solutions with both halogenated and non-halogenated solvents.[18]

    • Contaminated Labware and Debris: Collect any contaminated items such as gloves, weigh boats, or paper towels. Double-bag these items in clear plastic bags or place them in a sealed, puncture-proof container.[22] Label this container as "Solid Halogenated Organic Waste."

  • Label the Container Accurately:

    • On the hazardous waste label, list the full chemical name: "(S)-2-Bromo-3,3-dimethylbutanoic acid." Do not use abbreviations.[17]

    • Provide an accurate estimate of the percentage or volume of each component in the waste container.[9]

    • Ensure the container is securely capped at all times, except when actively adding waste.[17][21]

  • Storage and Pickup:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[20]

    • Ensure the SAA is located away from drains and areas of high traffic.[20]

    • Once the container is full, request a pickup from your institution's Environmental Health and Safety (EHS) office or certified hazardous waste handler.[21]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for segregating waste containing (S)-2-Bromo-3,3-dimethylbutanoic acid.

DisposalWorkflow Start Waste Containing (S)-2-Bromo-3,3-dimethylbutanoic Acid Form What is the form of the waste? Start->Form Pure Pure Compound or Concentrated Residue Form->Pure  Solid / Semi-Solid Solution Dilute Solution in Organic Solvent Form->Solution Liquid   SolidWaste Contaminated Solid Waste (Gloves, Paper Towels, etc.) Form->SolidWaste Contaminated Debris CollectSolid Collect in compatible container. Label as 'SOLID HALOGENATED ORGANIC WASTE' Pure->CollectSolid CollectLiquid Collect in compatible container. Label as 'LIQUID HALOGENATED ORGANIC WASTE' Solution->CollectLiquid CollectDebris Double-bag or place in sealed container. Label as 'SOLID HALOGENATED ORGANIC WASTE' SolidWaste->CollectDebris Final Transfer to Satellite Accumulation Area (SAA) for pickup by certified hazardous waste handler. CollectSolid->Final CollectLiquid->Final CollectDebris->Final

Caption: Waste Segregation and Disposal Workflow.

Emergency Procedures: Spill and Exposure Management

Preparedness is key to mitigating the impact of an accidental release.

Spill Cleanup Protocol (Small Spills < 1L)
  • Alert and Secure: Immediately alert personnel in the area and restrict access.[23] If the material is volatile, increase ventilation by opening the fume hood sash.[24]

  • Don PPE: Wear the full PPE ensemble described in Section 2.

  • Contain the Spill: Control the spread of the liquid or solid. Use spill socks or create a barrier with an inert absorbent like vermiculite or sand.[25][26]

  • Absorb and Collect: Cover the spill with an appropriate absorbent material. Work from the outside of the spill inward to prevent splashing.[26] Once absorbed, carefully scoop the material into a designated waste container.[23]

  • Decontaminate: Wipe the spill area with a suitable decontamination solution. For acidic residues, a mild neutralizing agent like sodium bicarbonate solution can be used, but all cleanup materials must be disposed of as hazardous waste.[24]

  • Dispose of Waste: Seal all cleanup materials, including used absorbents and contaminated PPE, in a heavy-duty plastic bag or container. Label it as "Solid Halogenated Organic Waste" and manage it according to the protocol in Section 3.[26]

For large spills, evacuate the laboratory immediately and contact your institution's emergency response team.[23][25]

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[25][26] Seek immediate medical attention.

  • Eye Contact: Go directly to an emergency eyewash station and flush the eyes for a minimum of 15 minutes, holding the eyelids open.[12] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek emergency medical assistance.[27]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Final Disposal Pathway: The Role of High-Temperature Incineration

As a halogenated organic waste, the terminal disposal method for (S)-2-Bromo-3,3-dimethylbutanoic acid is high-temperature incineration at a licensed hazardous waste facility.[6][9] This process is necessary to destroy the carbon-bromine bond and prevent the release of persistent organic pollutants into the environment.[7][28] These facilities are equipped with advanced scrubbers and emission control systems to neutralize acidic gases (like hydrogen bromide) and capture any harmful byproducts generated during combustion.[6][29] Land disposal is not an appropriate route for this type of chemical waste.[28]

By adhering to these scientifically-backed procedures, researchers can ensure the safe and compliant disposal of (S)-2-Bromo-3,3-dimethylbutanoic acid, protecting themselves, their colleagues, and the environment.

References

  • Environment, Health and Safety. (n.d.). 8.9 Corrosives.
  • Research Safety - University of Kentucky. (n.d.). Corrosives.
  • denios.ca. (n.d.). Managing Corrosive Substances: Safety Protocols for Businesses.
  • Bucknell University. (2016, April 15). Hazardous Waste Segregation.
  • (n.d.). Acid Handling.
  • OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances.
  • Sigma-Aldrich. (n.d.). 2-Bromo-3,3-dimethylbutanoic acid.
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?.
  • PubChem. (n.d.). 2-Bromo-3,3-dimethylbutanoic Acid.
  • Kent State University. (n.d.). Cleaning up a spill. Retrieved from Kent State University Compliance and Risk Management.
  • Ministry for the Environment. (n.d.). Managing waste that may contain brominated flame retardants. Retrieved from Ministry for the Environment, New Zealand.
  • (n.d.). Chemical Emergency Procedures.
  • ECHEMI. (n.d.). 2-bromo-3,3-dimethylbutanoic acid 50364-40-4.
  • Environment, Health and Safety. (n.d.). 7.2 Organic Solvents.
  • Cura Terrae OH & Emissions Testing. (2024, March 29). New monitoring requirements for brominated flame retardants.
  • GOV.UK. (2024, October 10). What to do in a chemical emergency.
  • Northwestern University - Office for Research Safety. (2015, September 15). Hazardous Waste Disposal Guide.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • TCI Chemicals. (2025, January 20). SAFETY DATA SHEET.
  • U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine.
  • Institute for Molecular Biology & Biophysics. (n.d.). Laboratory Safety Guidelines.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • AgroParisTech. (n.d.). Liquid waste.
  • Princeton University. (n.d.). Chemical Spill Procedures. Retrieved from Princeton University Office of Environmental Health and Safety.
  • U.S. Environmental Protection Agency. (2024, August 28). Other Disposal Guidance.
  • (n.d.). Guide for Chemical Spill Response.
  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • Ibis Scientific, LLC. (2025, May 5). Guide to Promoting Lab Safety When Working With Chemicals.
  • (2024, January 23). Lab Safety Rules and Guidelines.
  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
  • Massachusetts Institute of Technology. (n.d.). Procedure for disposing of hazardous waste.
  • (n.d.). Examples of Incompatible Chemicals.
  • Utah State University. (n.d.). Incompatible Chemicals. Retrieved from USU Office of Research Environmental Health and Safety.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.